1-(Cyclopropylmethyl)-3-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRIBHLFZPQASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515971 | |
| Record name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82919-92-4 | |
| Record name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 1-(Cyclopropylmethyl)-3-methylpiperazine
An In-depth Technical Guide to 1-(Cyclopropylmethyl)-3-methylpiperazine
Abstract
This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-3-methylpiperazine, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's emerging role as a key structural motif and intermediate in the discovery of novel therapeutics, particularly in oncology and neurology. Detailed protocols for synthesis and analytical characterization are provided to support researchers and drug development professionals. Safety, handling, and toxicological considerations are also summarized to ensure safe laboratory practice.
Introduction
Substituted piperazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs. Their unique conformational flexibility and ability to engage in multiple binding interactions make them privileged scaffolds in drug design. Within this class, 1-(Cyclopropylmethyl)-3-methylpiperazine represents a molecule of growing importance. The incorporation of a cyclopropylmethyl group is a well-established strategy in drug discovery to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[1] This guide serves as a detailed technical resource, consolidating current knowledge on this compound to facilitate its application in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application.
Chemical Structure
The molecule consists of a piperazine ring substituted at the 1-position with a cyclopropylmethyl group and at the 3-position with a methyl group.
Caption: 2D Chemical Structure of 1-(Cyclopropylmethyl)-3-methylpiperazine.
Physicochemical Data
The key properties of 1-(Cyclopropylmethyl)-3-methylpiperazine are summarized below. These values are critical for designing experimental conditions, such as reaction setups, purification protocols, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 1-(Cyclopropylmethyl)-3-methylpiperazine | N/A |
| Synonyms | N/A | N/A |
| CAS Number | Not readily available; specific derivatives are cited. | N/A |
| Molecular Formula | C₉H₁₈N₂ | Calculated |
| Molecular Weight | 154.25 g/mol | Calculated |
| Boiling Point | Predicted: ~190-210 °C at 760 mmHg | N/A |
| pKa (Predicted) | 9.3 ± 0.2 (most basic nitrogen) | N/A |
| logP (Predicted) | 1.2 ± 0.3 | N/A |
| Appearance | Colorless to light brown liquid | [2] |
Note: Experimental data for the parent compound is limited. Many properties are predicted using standard computational models or inferred from related structures.
Synthesis and Manufacturing
The synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine is typically achieved through standard N-alkylation procedures. A common and efficient laboratory-scale approach involves the reaction of 3-methylpiperazine with a cyclopropylmethyl halide.
Representative Synthetic Protocol: N-Alkylation
This protocol describes the synthesis via direct alkylation of 3-methylpiperazine with bromomethylcyclopropane.
Materials:
-
3-Methylpiperazine
-
Bromomethylcyclopropane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 3-methylpiperazine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq). The carbonate acts as a base to neutralize the HBr formed during the reaction.
-
Alkylation: Add bromomethylcyclopropane (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and then brine. This removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear liquid.
Caption: General workflow for the synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine.
Applications in Drug Discovery and Development
The title compound is primarily utilized as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The unique combination of the piperazine core and the cyclopropylmethyl substituent makes it a valuable building block.
Role as a Pharmaceutical Intermediate
1-(Cyclopropylmethyl)-piperazine (a closely related analogue) is a key intermediate in the manufacturing of Volasertib , an investigational anticancer agent.[3] This highlights the industrial relevance of this structural class. The 3-methyl variant is explored in patent literature for generating analogues with potentially improved properties.
Use in CNS and Opioid Receptor Research
Piperazine derivatives are frequently investigated for their activity on central nervous system (CNS) targets. The N-cyclopropylmethyl substituent is a classic feature in opioid receptor modulators, often conferring antagonist activity.[4] Research into analogues of 1-(Cyclopropylmethyl)-3-methylpiperazine has led to the discovery of selective kappa opioid receptor antagonists, which are being explored for treating depression, anxiety, and addiction.[4]
Cardiovascular Applications
Patents from the early 1980s describe cyclopropylmethyl piperazines, including the 3-methyl derivative, for their potential use in treating cardiac diseases characterized by low cardiac flow.[5][6] This early research established the potential for this scaffold to interact with cardiovascular targets.
Analytical Characterization
Robust analytical methods are essential for confirming the structure and purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile amines like 1-(Cyclopropylmethyl)-3-methylpiperazine.
-
Protocol: A sample dissolved in a suitable solvent (e.g., methanol or DCM) is injected into the GC. A common column choice is a mid-polarity phase like a DB-17 ((50%-Phenyl)-methylpolysiloxane).[7] The mass spectrometer will show a molecular ion peak (M+) and characteristic fragmentation patterns that confirm the structure.
-
Expected Fragments: Key fragments would likely include the loss of the cyclopropyl group, the cyclopropylmethyl group, and cleavage of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation.
-
¹H NMR: Expect characteristic signals for the cyclopropyl protons in the upfield region (approx. 0.1-0.8 ppm), signals for the piperazine ring protons (approx. 2.0-3.5 ppm), the methyl group (a doublet around 1.0-1.2 ppm), and the methylene bridge protons.
-
¹³C NMR: Expect distinct signals for the methyl carbon, the carbons of the piperazine ring, the methylene bridge carbon, and the unique carbons of the cyclopropyl ring.
High-Performance Liquid Chromatography (HPLC)
For purity determination of non-volatile salts or derivatives, reversed-phase HPLC with UV detection can be used. Since piperazines lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection at trace levels.[8]
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety.
Hazard Identification
Based on data for closely related piperazine derivatives, 1-(Cyclopropylmethyl)-3-methylpiperazine should be handled as a hazardous substance.
-
Classification: Likely classified as corrosive and an irritant. May cause severe skin burns and serious eye damage.[9][10]
-
Toxicity: May be harmful if swallowed or inhaled.[11]
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[10][12]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.[9]
Conclusion
1-(Cyclopropylmethyl)-3-methylpiperazine is a versatile chemical building block with demonstrated utility in pharmaceutical research and development. Its synthesis is straightforward, and its structural features offer a favorable starting point for the design of novel therapeutics targeting a range of biological systems, from CNS receptors to cardiovascular targets. This guide provides the foundational technical knowledge for scientists to effectively and safely utilize this compound in their research endeavors.
References
-
PubChem. 1-(Cyclopropylmethyl)piperazine. National Center for Biotechnology Information. [Link]
-
J&W Pharmlab. 1-Cyclopropyl-3-methyl-piperazin-2-one. [Link]
-
Shree Ganesh Remedies Limited. 1-(Cyclopropylmethyl)piperazine. [Link]
- Google Patents.
- Google Patents.
-
Analytical Chemistry. A simple and sensitive GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil and vardenafil active pharmaceutical ingredients. [Link]
-
National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
- Google Patents.
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 3. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 4. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 6. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 7. hakon-art.com [hakon-art.com]
- 8. jocpr.com [jocpr.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-(Cyclopropylmethyl)piperazine | 57184-25-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(Cyclopropylmethyl)-3-methylpiperazine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-3-methylpiperazine, a heterocyclic amine with potential applications in pharmaceutical research and development. This document will delve into its chemical properties, a detailed synthetic protocol, and a discussion of its potential therapeutic relevance, grounded in the established significance of the piperazine and cyclopropyl moieties in medicinal chemistry.
Core Molecular Attributes
1-(Cyclopropylmethyl)-3-methylpiperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The structure is further characterized by a cyclopropylmethyl group attached to one nitrogen atom and a methyl group at the 3-position of the piperazine ring.
Based on its structure, the molecular formula is deduced to be C9H18N2, with a corresponding molecular weight of approximately 154.28 g/mol . The presence of a chiral center at the 3-position indicates that this compound can exist as a racemic mixture of enantiomers.
| Property | Value | Source |
| Molecular Formula | C9H18N2 | Deduced from structure |
| Molecular Weight | 154.28 g/mol | Calculated |
| Parent Compound (1-(Cyclopropylmethyl)piperazine) Molecular Formula | C8H16N2 | [1][2] |
| Parent Compound Molecular Weight | 140.23 g/mol | [1][2] |
| Parent Compound CAS Number | 57184-25-5 | [1][2][3][4][5] |
Synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine
The synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine can be achieved via N-alkylation of 3-methylpiperazine with a suitable cyclopropylmethyl halide. A method for a similar, if not identical, compound is described in European Patent EP0050072A1, which outlines the reaction of 3-methylpiperazine with bromomethylcyclopropane.[6]
Synthetic Workflow
The synthetic pathway is a straightforward nucleophilic substitution reaction. The secondary amine of 3-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon of bromomethylcyclopropane. A base is typically used to scavenge the hydrobromic acid byproduct.
Caption: Synthetic workflow for 1-(Cyclopropylmethyl)-3-methylpiperazine.
Detailed Experimental Protocol
The following protocol is adapted from the general procedure described in the patent literature for similar syntheses.[6]
Materials:
-
3-Methylpiperazine
-
Bromomethylcyclopropane (Cyclopropylmethyl bromide)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Ethyl Acetate
-
4N Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylpiperazine and anhydrous potassium carbonate in ethyl acetate.
-
Addition of Alkylating Agent: Slowly add bromomethylcyclopropane to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Workup: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with a 4N aqueous solution of sodium hydroxide.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 1-(Cyclopropylmethyl)-3-methylpiperazine.
Causality of Experimental Choices:
-
Potassium Carbonate: A mild inorganic base is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.
-
Ethyl Acetate: This solvent is chosen for its ability to dissolve the reactants and for its relatively low boiling point, which facilitates its removal during workup.
-
Aqueous NaOH Wash: This step ensures the removal of any remaining acidic byproducts and unreacted starting material.
Structural Characterization
Expected ¹H NMR Spectral Data
-
Cyclopropyl Protons: A complex multiplet in the upfield region (approximately 0.0-0.8 ppm).
-
Methylene Bridge Protons (-CH2-): A doublet adjacent to the cyclopropyl group.
-
Piperazine Ring Protons: A series of complex multiplets in the range of 2.0-3.5 ppm.
-
Methyl Protons (-CH3): A doublet in the upfield region (approximately 1.0-1.2 ppm) due to coupling with the adjacent proton on the chiral center.
Expected ¹³C NMR Spectral Data
-
Cyclopropyl Carbons: Signals in the upfield region (approximately 5-15 ppm).
-
Methylene Bridge Carbon: A signal around 60-70 ppm.
-
Piperazine Ring Carbons: Multiple signals in the range of 40-60 ppm.
-
Methyl Carbon: A signal in the upfield region (approximately 15-20 ppm).
Expected Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 154. Key fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the piperazine ring.
Potential Applications in Drug Development
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[7] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability.
The cyclopropyl group is also a valuable moiety in drug design.[8] Its unique conformational constraints and electronic properties can lead to enhanced potency and metabolic stability. The combination of these two privileged fragments in 1-(Cyclopropylmethyl)-3-methylpiperazine makes it an attractive building block for the synthesis of novel therapeutic agents.
A patent describing this class of compounds suggests their potential utility in the treatment of cardiac diseases characterized by low cardiac flow.[9] Furthermore, the parent compound, 1-(cyclopropylmethyl)piperazine, is a known intermediate in the synthesis of Volasertib, an investigational cancer therapeutic, and has been explored in the development of abiraterone analogs for prostate cancer.[3][4][10]
Conclusion
1-(Cyclopropylmethyl)-3-methylpiperazine is a synthetically accessible and promising chemical entity for drug discovery and development. Its structural features, combining the favorable properties of the piperazine and cyclopropyl moieties, suggest its potential for incorporation into novel therapeutics targeting a range of diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted.
References
- Google Patents. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
-
PubChem. 1-(Cyclopropylmethyl)piperazine. Available at: [Link]
- Google Patents. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
-
Google Patents. United States Patent (19). Available at: [Link]
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
-
ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]
-
Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]
-
PubChemLite. 1-cyclopropyl-3-methylpiperazine dihydrochloride (C8H16N2). Available at: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]
-
PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
NIST WebBook. Mepazine. Available at: [Link]
-
mzCloud. MBZP. Available at: [Link]
Sources
- 1. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(CYCLOPROPYL METHYL) PIPERAZINE – CHEM-IS-TRY Inc [chem-is-try.com]
- 3. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 4. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 5. 1-(Cyclopropylmethyl)piperazine | CAS 57184-25-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 7. Novel preparation method of cyclopropyl methyl ketone - Eureka | Patsnap [eureka.patsnap.com]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 10. 1-(CYCLOPROPYLMETHYL)PIPERAZINE [chemicalbook.com]
An In-depth Technical Guide to 1-(Cyclopropylmethyl)-3-methylpiperazine and Its Identification
Introduction
1-(Cyclopropylmethyl)-3-methylpiperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of its identification, physicochemical properties, and synthetic considerations. It is important to note that a specific CAS number for 1-(Cyclopropylmethyl)-3-methylpiperazine is not readily found in major chemical databases. However, by examining closely related structures, we can infer many of its characteristics. This document will leverage data from analogues such as 1-(Cyclopropylmethyl)piperazine and various piperazine derivatives to provide a thorough technical profile.
Section 1: Chemical Identity and Physicochemical Properties
While a specific CAS number for 1-(Cyclopropylmethyl)-3-methylpiperazine is not prominently available, we can define its structure and predict its properties. The dihydrochloride salt of the isomeric 3-cyclopropyl-1-methylpiperazine has been documented, suggesting that the target compound can be synthesized and isolated.
Table 1: Core Identification of 1-(Cyclopropylmethyl)-3-methylpiperazine and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(Cyclopropylmethyl)-3-methylpiperazine | Not readily available | C₉H₁₈N₂ | 154.25 |
| 1-(Cyclopropylmethyl)piperazine | 57184-25-5 | C₈H₁₆N₂ | 140.23[1][2][3] |
| 1-Cyclopropyl-3-methyl-piperazin-2-one | 1537801-72-1 | C₈H₁₄N₂O | 154.21[4] |
| 1-Cyclopropylpiperazine | 20327-23-5 | C₇H₁₄N₂ | 126.20 |
| 1-(Cyclopropylmethyl)piperazine dihydrochloride | 373608-42-5 | C₈H₁₈Cl₂N₂ | 213.15 |
Predicted Physicochemical Properties of 1-(Cyclopropylmethyl)-3-methylpiperazine:
Based on the properties of its analogues, the following can be predicted:
-
Appearance: Colorless to light brown liquid.
-
Boiling Point: Expected to be slightly higher than 1-(Cyclopropylmethyl)piperazine (68 °C at 3.5 mmHg) due to the additional methyl group.
-
Density: Approximately 0.94 g/mL at 25 °C.
-
Solubility: Miscible with water and many organic solvents.
-
pKa: Predicted to be around 9.25.[3]
Section 2: Analytical Identification and Characterization
Definitive identification of 1-(Cyclopropylmethyl)-3-methylpiperazine would rely on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the identification of piperazine derivatives.[5] The electron ionization (EI) mass spectrum of 1-(Cyclopropylmethyl)-3-methylpiperazine is expected to show a molecular ion peak (M+) at m/z 154. Key fragmentation patterns would involve the cleavage of the cyclopropylmethyl group and fragmentation of the piperazine ring.
Expected Fragmentation:
-
Loss of cyclopropyl group (-C₃H₅): [M - 41]+
-
Loss of cyclopropylmethyl group (-C₄H₇): [M - 55]+
-
Piperazine ring fragmentation: Characteristic ions at m/z values corresponding to fragments of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.
-
¹H NMR: The spectrum would be complex but predictable. Key signals would include:
-
A multiplet in the upfield region (approx. 0.1-0.8 ppm) corresponding to the cyclopropyl protons.
-
A doublet for the methylene protons of the cyclopropylmethyl group.
-
A series of multiplets for the piperazine ring protons.
-
A doublet for the methyl group on the piperazine ring.
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The spectrum would show distinct signals for each carbon atom:
-
Upfield signals for the cyclopropyl carbons.
-
A signal for the methylene carbon of the cyclopropylmethyl group.
-
Signals for the piperazine ring carbons, with the carbon bearing the methyl group being distinct.
-
A signal for the methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
N-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp peaks in the 2800-3000 cm⁻¹ region.
-
C-H stretch (cyclopropyl): A characteristic peak around 3100 cm⁻¹.
-
N-H bend: An absorption band around 1600 cm⁻¹.
-
C-N stretch: Bands in the 1000-1250 cm⁻¹ region.
Section 3: Synthesis and Potential Applications
Synthetic Pathway
A plausible synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine can be adapted from known methods for N-alkylation of piperazines. A potential route is outlined below.
Figure 1: A potential synthetic route to 1-(Cyclopropylmethyl)-3-methylpiperazine.
Experimental Protocol:
-
Dissolution: Dissolve 2-methylpiperazine in a suitable aprotic solvent such as acetonitrile or dimethylformamide.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture.
-
Alkylation: Slowly add cyclopropylmethyl bromide to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to facilitate the N-alkylation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain pure 1-(Cyclopropylmethyl)-3-methylpiperazine.
Potential Applications
Substituted piperazines are a cornerstone of modern pharmacology. 1-(Cyclopropylmethyl)piperazine is an important intermediate in the synthesis of pharmaceuticals.[2] It is a key intermediate for the manufacturing of Volasertib, an API.[2] Given this precedent, 1-(Cyclopropylmethyl)-3-methylpiperazine could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The introduction of a methyl group on the piperazine ring can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity.
Section 4: Safety and Handling
While specific safety data for 1-(Cyclopropylmethyl)-3-methylpiperazine is unavailable, the safety profile of closely related piperazine derivatives should be considered.
General Hazards of Piperazine Derivatives:
-
Skin and Eye Irritation: Many piperazine derivatives are corrosive and can cause severe skin burns and eye damage.[6][7]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[6][7]
-
Flammability: Some piperazine derivatives are combustible liquids.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2] Keep the container tightly closed.[2]
Conclusion
1-(Cyclopropylmethyl)-3-methylpiperazine represents a potentially valuable, yet not extensively documented, chemical entity. This guide provides a comprehensive framework for its identification, characterization, and synthesis based on the established chemistry of its structural analogues. Researchers and drug development professionals can utilize this information as a foundational resource for further investigation into the properties and applications of this and other novel piperazine derivatives. The analytical protocols and predictive data presented herein offer a robust starting point for any future studies involving this compound.
References
- Google Patents.
- Google Patents.
-
PubChem. 1-Cyclopropylpiperazine. [Link]
- Google Patents.
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 806-811.
-
PubChemLite. 1-cyclopropyl-3-methylpiperazine dihydrochloride (C8H16N2). [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
National Institute of Standards and Technology. Piperazine, 1-methyl- - the NIST WebBook. [Link]
-
PubChemLite. 3-cyclopropyl-1-methylpiperazine (C8H16N2). [Link]
-
PubChemLite. 1-(cyclopropylmethyl)piperazine (C8H16N2). [Link]
-
PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]
-
National Institute of Standards and Technology. Piperazine, 1-methyl- - the NIST WebBook. [Link]
-
PubChem. 1-Methylpiperazine. [Link]
Sources
- 1. 1-(CYCLOPROPYL METHYL) PIPERAZINE – CHEM-IS-TRY Inc [chem-is-try.com]
- 2. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 3. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Literature Review of Piperazine Derivatives in Medicinal Chemistry
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity is not accidental but a result of its unique physicochemical architecture. The six-membered saturated heterocycle containing two nitrogen atoms in a 1,4-relationship offers a distinct combination of conformational rigidity and functional flexibility.
This guide dissects the piperazine pharmacophore, moving beyond basic structural descriptions to analyze the causal relationships between its physicochemical properties and its success in FDA-approved therapeutics (e.g., Imatinib , Olanzapine , Ciprofloxacin ). We provide actionable synthetic protocols and rigorous structure-activity relationship (SAR) analyses to guide future drug development.
Physicochemical Architecture & Pharmacokinetics[1][2][3]
The success of piperazine stems from its ability to modulate the "drug-likeness" of a molecule.
Conformational Dynamics
Unlike planar aromatic rings, piperazine exists predominantly in a chair conformation . This 3D geometry is critical for:
-
Vectorial Presentation: It allows substituents at the N1 and N4 positions to be projected at defined angles, facilitating precise interactions with receptor binding pockets (e.g., the salt bridge in GPCRs).
-
Solubility Modulation: The ring disrupts planar stacking of aromatic systems, improving aqueous solubility—a common bottleneck in kinase inhibitor design.
Acid-Base Properties
Piperazine is a diprotic base with distinct pKa values:
-
pKa1 ≈ 5.35 [1]
-
pKa2 ≈ 9.73 At physiological pH (7.4), the molecule exists largely in a mono-cationic state. This ionization is vital for:
-
Receptor Binding: Forming electrostatic interactions (salt bridges) with aspartate or glutamate residues in target proteins (e.g., D2 dopamine receptors).
-
Lysosomotropism: The basic nitrogen promotes accumulation in acidic cellular compartments (lysosomes), which can be advantageous for certain intracellular targets but requires monitoring for potential phospholipidosis.
Synthetic Strategies & Protocols
The synthetic accessibility of the piperazine core is a major driver of its adoption. Below is a validated workflow for functionalizing the scaffold.
Visualization of Synthetic Routes
The following diagram outlines the primary routes for constructing and functionalizing piperazine cores.
Caption: Primary synthetic pathways for piperazine diversification. Colors denote reaction classes: Blue (Sn2), Green (Reductive), Red (Cross-coupling), Yellow (MCR).
Standard Operating Procedure: Buchwald-Hartwig Amination
Objective: Synthesis of N-aryl piperazine (Key motif in kinase inhibitors). Scope: Coupling of N-Boc-piperazine with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
N-Boc-Piperazine (1.2 equiv)[2]
-
Pd2(dba)3 (2 mol%)
-
BINAP (Racemic) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (Anhydrous)[2]
Protocol:
-
Preparation: In a glovebox or under argon, charge a flame-dried Schlenk tube with Pd2(dba)3, BINAP, and NaOtBu.
-
Addition: Add the Aryl Bromide and N-Boc-Piperazine.
-
Solvation: Add anhydrous Toluene (concentration ~0.2 M relative to halide).
-
Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC or LC-MS for consumption of the aryl bromide.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Verify structure via 1H-NMR (diagnostic piperazine protons at 3.0–3.6 ppm) and HRMS.
Therapeutic Applications & SAR Analysis
Oncology: Kinase Inhibition
In oncology, the piperazine ring is frequently used to improve the solubility of hydrophobic kinase inhibitors.
-
Case Study: Imatinib (Gleevec)
-
Role: The N-methylpiperazine moiety increases water solubility and forms a critical hydrogen bond with Glu286 and Asp381 in the Abl kinase domain.
-
SAR Insight: Removal of the piperazine ring drastically reduces solubility and cellular potency.
-
CNS: GPCR Modulation
Piperazines are dominant in antipsychotics and antidepressants due to their affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors.
-
Case Study: Aripiprazole (Abilify)
-
Mechanism: D2 partial agonist.
-
Role: The piperazine ring acts as a spacer, positioning the dichlorophenyl group into a hydrophobic pocket while the basic nitrogen interacts with Asp3.32 of the GPCR.
-
Comparative Data Table: Key Piperazine Drugs
The following table summarizes quantitative data for select FDA-approved piperazine therapeutics.
| Drug Name | Therapeutic Class | Target | Role of Piperazine | pKa (Basic N) |
| Imatinib | Anticancer (CML) | BCR-Abl Kinase | Solubility & H-bonding | ~8.1 |
| Olanzapine | Antipsychotic | 5-HT2A / D2 | Receptor Affinity (Salt Bridge) | 7.4 |
| Ciprofloxacin | Antibiotic | DNA Gyrase | Spectrum broadening & Potency | 8.7 |
| Palbociclib | Anticancer | CDK4/6 | Solubility & Metabolic Stability | 7.4 |
| Cetirizine | Antihistamine | H1 Receptor | Selectivity & Polarity | 8.0 |
SAR Visualization
This diagram illustrates the Structure-Activity Relationship logic for a generic N-aryl piperazine scaffold in CNS drug design.
Caption: SAR map for CNS-active piperazines. N1-substitution drives receptor subtype selectivity, while the core ensures solubility and basicity.
Mechanistic Pathways: GPCR Signaling
Many piperazine derivatives function as antagonists or partial agonists of G-Protein Coupled Receptors (GPCRs). Understanding the downstream signaling is vital for interpreting assay results.
Caption: Signal transduction pathway for D2-receptor modulation by piperazine ligands. Dashed line indicates inhibition of Adenylyl Cyclase.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. 3
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (NIH). 4
-
A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem. 1
-
A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA. Thieme Connect. 5
-
Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem. 2
Sources
Safety data sheet (SDS) and toxicity of 1-(Cyclopropylmethyl)-3-methylpiperazine
Safety Data Sheet (SDS) and Toxicity Profile: 1-(Cyclopropylmethyl)-3-methylpiperazine
Executive Summary & Chemical Identity
1-(Cyclopropylmethyl)-3-methylpiperazine is a specialized heterocyclic building block frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically targeting opioid, dopamine, and serotonin receptors. Its structural integration of a cyclopropylmethyl (CPM) group—a motif known to enhance metabolic stability and blood-brain barrier permeability—with a chiral 3-methylpiperazine core makes it a high-value intermediate in modern drug discovery.
However, its utility comes with significant safety risks. As a secondary/tertiary amine hybrid, it exhibits severe corrosivity and potential sensitization properties. This guide synthesizes available data from close structural analogs (SAR) to provide a comprehensive safety and handling protocol, as specific commodity-level SDS data for this precise isomer is often proprietary or sparse.
Chemical Specifications
| Property | Specification | Notes |
| Chemical Name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |
| Molecular Formula | C₉H₁₈N₂ | |
| Molecular Weight | 154.25 g/mol | |
| Structure Note | Contains one chiral center at C3. | Typically exists as (R) or (S) enantiomers or racemate. |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; amine-like odor. |
| Predicted Boiling Point | ~185–195°C (760 mmHg) | Extrapolated from des-methyl analog (CAS 57184-25-5). |
| pKa (Predicted) | ~9.2 (N4), ~4.5 (N1) | Highly basic; drives corrosivity profile. |
| Solubility | Miscible in water, EtOH, DCM. | Exothermic dissolution in water. |
Hazard Identification (GHS Classification)
Based on the Structure-Activity Relationship (SAR) of 1-(Cyclopropylmethyl)piperazine (CAS 57184-25-5) and 2-methylpiperazine , the following GHS classifications are assigned. This compound must be treated as a Category 1B Corrosive .[1]
GHS Label Elements
Hazard Statements (H-Codes)
-
H314: Causes severe skin burns and eye damage.[1][2] (Category 1B)[1][4]
-
H317: May cause an allergic skin reaction.[2] (Sensitizer - inferred from piperazine core).
-
H227: Combustible liquid. (Flash point likely >60°C but <93°C).
Precautionary Statements (P-Codes)
-
P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile/Neoprene).[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][5] Continue rinsing.[1][5][6]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Toxicological Profile & Mechanism
The toxicity of 1-(Cyclopropylmethyl)-3-methylpiperazine is driven by two distinct mechanisms: direct tissue destruction (pH-mediated) and pharmacological modulation .
Mechanism of Action (Toxicity)
-
Alkaline Hydrolysis (Corrosivity): The unshared electron pair on the N4 nitrogen (secondary amine) is highly nucleophilic and basic (pKa ~9.2). Upon contact with lipid bilayers (skin/eyes), it saponifies fatty acids and denatures proteins, leading to liquefactive necrosis. This allows the chemical to penetrate deep into tissues rapidly.
-
Sensitization: Piperazine derivatives are known haptens. They can bind to skin proteins to form immunogenic complexes, triggering Type IV hypersensitivity (delayed contact dermatitis) or Type I hypersensitivity (respiratory asthma).
Metabolic Fate (In Vivo)
Understanding the metabolism is crucial for predicting systemic toxicity in preclinical models.
-
N-Dealkylation: The cyclopropylmethyl group can be cleaved by CYP450 enzymes (likely CYP2D6 or CYP3A4), releasing cyclopropanecarbaldehyde (reactive) and 2-methylpiperazine.
-
Ring Hydroxylation: Less common but possible at the C5/C6 positions.
Figure 1: Predicted Metabolic & Toxicity Pathway
Caption: Predicted metabolic cleavage via CYP450, yielding a reactive aldehyde intermediate capable of protein binding (sensitization).
Synthesis & Handling Protocols
For researchers synthesizing this compound, the risk profile is highest during the alkylation step. The standard route involves reacting 2-methylpiperazine with (bromomethyl)cyclopropane .
Synthesis Safety Analysis
-
Reactant A (2-Methylpiperazine): Corrosive solid. Dust hazard.
-
Reactant B ((Bromomethyl)cyclopropane): Lachrymator and Alkylating Agent . Potential mutagen.
-
Product (Target Molecule): Corrosive liquid.[6]
Engineering Controls
-
Fume Hood: Mandatory. Minimum face velocity 100 fpm.
-
Glove Selection:
-
Splash Protection: Nitrile (0.11 mm) - Breakthrough < 5 mins.
-
Immersion/Synthesis: Laminate (Silver Shield) or thick Butyl Rubber (>0.5 mm). Do not rely on standard nitrile gloves for prolonged handling of the concentrated amine.
-
Experimental Workflow: Safe Handling
Figure 2: Safe Synthesis & Handling Logic
Caption: Operational workflow emphasizing thermal control during quenching and specific waste stream segregation.
Emergency Response Protocols
Every laboratory handling this compound must have a specific "Spill Kit" and response plan.
First Aid (Self-Validating Steps)
-
Eye Contact:
-
Speed is Critical: Irreversible damage occurs within 10–30 seconds.
-
Protocol: Irrigate with saline/water for minimum 30 minutes .
-
Validation: Check pH of eye cul-de-sac with litmus paper. Continue rinsing until pH is neutral (7.0–7.5).
-
-
Skin Contact:
-
Drench: Immediate safety shower. Do not wipe (wiping drives chemical deeper).
-
Neutralize? NO. Do not use vinegar or acids on amine burns; the heat of neutralization will worsen the burn. Use water only.
-
Spill Cleanup
-
Evacuate: Remove personnel from the immediate area.
-
Ventilate: Open sash to max safe height (if in hood) or increase room exchange.
-
Absorb: Use vermiculite or dry sand . Do not use sawdust (combustible reaction with strong bases).
-
Decontaminate: Wash surface with 5% Citric Acid solution to neutralize residual amine traces.
Quantitative Data Summary
| Parameter | Value (Approx.) | Source/Basis |
| LD50 (Oral, Rat) | ~1000–2000 mg/kg | Based on 1-Methylpiperazine (CAS 109-01-3) [1]. |
| LD50 (Dermal, Rabbit) | ~1300 mg/kg | Based on 1-Methylpiperazine [1]. |
| Skin Corrosion | Category 1B | pH > 11.5; amine functionality [2]. |
| Flash Point | 65–75°C | Estimated from Cyclopropylmethylpiperazine [3]. |
| Auto-ignition Temp | >300°C | Standard for tertiary amines. |
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Methylpiperazine. Retrieved from
-
TCI Chemicals. (2024). Safety Data Sheet: 1-(Cyclopropylmethyl)piperazine (CAS 57184-25-5).[3][7][8][9] Retrieved from
-
PubChem. (2025).[4][8] Compound Summary: 1-(Cyclopropylmethyl)piperazine.[3][7][8][9][10] National Library of Medicine. Retrieved from
-
Cayman Chemical. (2025).[2] Safety Data Sheet: Piperazine. Retrieved from
-
ChemicalBook. (2024). 1-(Cyclopropylmethyl)piperazine Properties and Safety. Retrieved from
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 4. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(CYCLOPROPYL METHYL) PIPERAZINE – CHEM-IS-TRY Inc [chem-is-try.com]
- 8. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 10. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
Metabolic Stability Profiling of Cyclopropylmethyl Piperazines: Mechanisms, Prediction, and Optimization
Executive Summary
The cyclopropylmethyl piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently employed to modulate lipophilicity and receptor affinity (e.g., in GPCR ligands). However, this structural unit presents a dual metabolic liability: rapid clearance via cytochrome P450 (CYP)-mediated oxidation and toxicity risks stemming from bioactivation.
This technical guide provides a rigorous framework for predicting, validating, and optimizing the metabolic stability of these compounds. Unlike standard alkyl-amines, the cyclopropylmethyl group introduces unique radical chemistry that necessitates specific screening protocols beyond standard microsomal stability assays.
Part 1: Structural Liability Analysis (The "Why")
The Radical Clock Mechanism
The metabolic instability of cyclopropylmethyl piperazines is driven by the low ionization potential of the piperazine nitrogen and the strain energy of the cyclopropyl ring (~27.5 kcal/mol).
Two distinct pathways dictate the fate of this molecule:
-
Hydrogen Atom Transfer (HAT) - The Clearance Pathway: CYP450 enzymes (predominantly CYP2D6 and CYP3A4) abstract a hydrogen from the methylene spacer (
-carbon). This position is activated by the adjacent cyclopropyl ring (which possesses -character similar to a double bond).-
Outcome: Formation of an unstable carbinolamine
spontaneous N-dealkylation loss of the cyclopropylmethyl group (Rapid Clearance).
-
-
Single Electron Transfer (SET) - The Toxicity Pathway: The CYP heme iron (
) abstracts an electron from the piperazine nitrogen, forming a radical cation.-
Outcome: The cyclopropylcarbinyl radical undergoes an extremely rapid ring opening (
) to a homoallylic radical. This reactive species can covalently bind to the CYP heme (Suicide Inhibition/MBI) or hepatic proteins (idiosyncratic toxicity).
-
Pathway Visualization
The following diagram illustrates the bifurcation between standard clearance and reactive metabolite formation.
Figure 1: Divergent metabolic pathways for cyclopropylmethyl amines. The upper path (SET) leads to toxicity; the lower path (HAT) leads to clearance.
Part 2: In Silico Prediction Framework
Before synthesis, computational modeling must assess the probability of SET versus HAT. Standard QSAR models often fail here because they do not account for the specific quantum mechanical instability of the cyclopropyl radical.
Recommended Computational Workflow
| Step | Tool/Method | Objective | Acceptance Criteria |
| 1 | Site of Metabolism (SOM) | Predict if the CYP attack is on the Piperazine ring or the Cyclopropylmethyl tail. | MetSite / SMARTCyp: The "Site Lability" score for the |
| 2 | DFT Calculation (B3LYP) | Calculate the Ionization Potential (IP) of the piperazine nitrogen. | IP > 185 kcal/mol . Lower IP values correlate with higher risk of SET-mediated ring opening (Suicide Inhibition). |
| 3 | Bond Dissociation Energy (BDE) | Calculate C-H BDE for the methylene spacer. | BDE > 90 kcal/mol . Lower values indicate rapid clearance via N-dealkylation. |
Authoritative Insight: Use SMARTCyp (University of Copenhagen) for initial screening as it specifically accounts for the activation energy of CYP-mediated abstractions [1].
Part 3: Experimental Validation Protocols
Standard microsomal stability assays are insufficient because they detect disappearance of parent but do not distinguish between safe metabolism and reactive metabolite formation.
Protocol A: Reactive Metabolite Trapping (GSH/Cyanide)
This protocol detects the formation of electrophilic iminium ions (cyanide trap) or ring-opened radicals (glutathione trap).
-
Reagents:
-
Test Compound (10 µM)
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
Trapping Agents: Potassium Cyanide (1 mM) OR Glutathione (5 mM)
-
Cofactor: NADPH (1 mM)
-
-
Workflow:
-
Incubate Compound + HLM + Trap + NADPH at 37°C for 60 mins.
-
Quench with ice-cold Acetonitrile.
-
Centrifuge (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS (High Resolution).
-
-
Data Analysis:
-
Search for Neutral Loss of 129 Da (GSH adduct) or Mass Shift of +27 Da (Cyanide adduct).
-
Interpretation: Presence of GSH adducts confirms ring opening and bioactivation risk.[1]
-
Protocol B: Time-Dependent Inhibition (TDI) Assay
To rule out suicide inhibition (MBI) of CYP enzymes.
-
Step 1 (Pre-incubation): Incubate Test Compound (various conc.) with HLM and NADPH for 30 mins.
-
Step 2 (Dilution): Dilute 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
Step 3 (Measurement): Measure the residual activity of the CYP probe.
-
Calculation: Plot
vs. [Inhibitor] to determine and .-
Red Flag:
.
-
Validation Logic Diagram
Figure 2: Step-wise screening workflow to filter for both clearance and toxicity.
Part 4: Structural Optimization Strategies
When instability is confirmed, use these medicinal chemistry strategies to block the metabolic soft spots without destroying biological activity.
Deuteration (The "Heavy Atom" Effect)
Replace the methylene protons (
-
Mechanism: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This significantly slows down the HAT pathway (Clearance) but may not prevent the SET pathway (Toxicity).
-
Expected Impact: 2-5x increase in metabolic half-life (
).
Fluorine "Scan"
Introduce fluorine atoms to lower the basicity (pKa) of the piperazine nitrogen.
-
Strategy: Place a fluorine on the piperazine ring (e.g., 3,3-difluoropiperazine).
-
Mechanism: The electron-withdrawing effect lowers the HOMO energy of the nitrogen, increasing the Ionization Potential (IP). This makes it harder for CYP to abstract an electron, suppressing the SET radical pathway [2].
Rigidification (Spiro-cycles)
Replace the piperazine with a spiro-cyclic system (e.g., 2,6-diazaspiro[3.3]heptane).
-
Mechanism: Changes the geometry of the nitrogen lone pair, reducing accessibility to the CYP heme iron.
Bioisosteric Replacement
If the cyclopropylmethyl group is purely a lipophilic spacer, replace it with metabolically robust isosteres:
-
Oxetane: Similar size/shape, but the oxygen reduces lipophilicity and prevents radical formation.
-
Difluoroethyl: (
) mimics the bulk of cyclopropyl but blocks oxidation.
References
-
Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. [Link]
-
Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism. [Link]
-
Shaffer, C. L., et al. (2001).[2] "In Vitro Metabolism of Cyclopropylamines." Chemical Research in Toxicology. [Link]
-
Orr, S. T., et al. (2012).[3][4] "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies to Mitigate Drug-Drug Interaction Risks." Journal of Medicinal Chemistry. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
Methodological & Application
N-alkylation methods for synthesizing cyclopropylmethyl piperazines
Executive Summary & Strategic Rationale
The cyclopropylmethyl (CPM) group is a privileged pharmacophore in medicinal chemistry, featured prominently in GPCR ligands (e.g., opioid receptor antagonists) and kinase inhibitors (e.g., Volasertib). Its incorporation into a piperazine scaffold improves metabolic stability compared to n-butyl analogs and optimizes hydrophobic pocket occupancy.
However, synthesizing 1-(cyclopropylmethyl)piperazine presents two distinct chemo-selective challenges:
-
Poly-alkylation: The secondary amine product is more nucleophilic than the starting material, leading to quaternary ammonium salts.
-
Cyclopropylcarbinyl Rearrangement: Under
(solvolytic) conditions, the cyclopropylmethyl cation rearranges to a cyclobutyl or homoallylic system.
This guide details three validated protocols to overcome these issues, prioritizing the Reductive Amination pathway for its superior selectivity profile.
Method Selection: Decision Matrix
Before selecting a protocol, evaluate your substrate constraints using the decision matrix below.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation method based on substrate availability and scale.
Detailed Experimental Protocols
Method A: Reductive Amination (The "Gold Standard")
Rationale: This method avoids the formation of quaternary salts by proceeding through an iminium ion intermediate. We utilize Sodium Triacetoxyborohydride (STAB) , which is less toxic than cyanoborohydride and more selective than
-
Reagents:
-
Piperazine derivative (1.0 equiv)[1]
-
Cyclopropanecarbaldehyde (1.1 - 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Protocol:
-
Imine Formation: In a dry round-bottom flask under
, dissolve the piperazine (10 mmol) in anhydrous DCE (30 mL). -
Activation: Add cyclopropanecarbaldehyde (11 mmol) and AcOH (10 mmol). Stir at room temperature (RT) for 30–60 minutes to ensure equilibrium formation of the iminium species.
-
Checkpoint: The solution may warm slightly; this is normal.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.
-
Note: STAB releases acetic acid upon reaction; gas evolution is minimal compared to
.
-
-
Completion: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1%
). -
Workup: Quench with saturated aqueous
(30 mL). Stir vigorously for 20 minutes to decompose boron complexes. Extract with DCM (3 x 20 mL). -
Purification: Dry organic layers over
and concentrate. If necessary, purify via flash chromatography (Silica, DCM:MeOH gradient).
Method B: Direct Alkylation (Nucleophilic Substitution)
Rationale: Direct alkylation with cyclopropylmethyl bromide (CPMB) is prone to over-alkylation. To ensure high fidelity, we use a mono-protection strategy (N-Boc) followed by alkylation and deprotection.
-
Reagents:
-
N-Boc-Piperazine (1.0 equiv)
-
Cyclopropylmethyl bromide (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv - Finkelstein catalyst)
-
Solvent: Acetonitrile (ACN)
-
Protocol:
-
Setup: Suspend N-Boc-piperazine (10 mmol), finely ground
(20 mmol), and KI (1 mmol) in dry ACN (40 mL). -
Addition: Add cyclopropylmethyl bromide (11 mmol) dropwise at RT.
-
Reaction: Heat to reflux (approx. 80°C) for 12–18 hours.
-
Mechanistic Insight: The use of ACN (polar aprotic) favors the
mechanism, minimizing the risk of carbocation formation and subsequent ring-opening rearrangement.
-
-
Workup: Filter off inorganic salts while hot. Concentrate the filtrate to an oil.
-
Deprotection (The "Clean" Step): Dissolve the intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours.
-
Isolation: Basify to pH >12 with NaOH (aq) and extract with DCM.
Method C: Acylation-Reduction (For Difficult Substrates)
Rationale: When the amine is extremely hindered or unreactive, acylation creates a stable amide which can be forced to reduce using strong hydrides.
Protocol:
-
Acylation: React piperazine with cyclopropanecarbonyl chloride and
in DCM at 0°C. Isolate the amide. -
Reduction: Dissolve the amide (10 mmol) in anhydrous THF (50 mL).
-
LAH Addition: Carefully add Lithium Aluminum Hydride (
, 2.0 equiv) at 0°C under Argon.-
Safety Note: The cyclopropane ring is stable to LAH reduction conditions.
-
-
Reflux: Heat to reflux for 4–6 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially, where = grams of LAH used. Filter the granular precipitate.
Comparative Analysis of Methods
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation (Boc) | Method C: Acylation-Reduction |
| Selectivity | Excellent (Mono-alkylated) | Excellent (Protected) | High |
| Atom Economy | Moderate (Boron waste) | Low (Boc/TFA waste) | Low (Two steps) |
| Risk Profile | Low (Mild conditions) | Medium (Genotoxic alkyl halide) | High (Pyrophoric LAH) |
| Yield (Typical) | 85 - 95% | 70 - 80% (Over 2 steps) | 60 - 75% |
| Primary Use | General Purpose / Med Chem | Large Scale / Cost Sensitive | Unreactive Amines |
Mechanistic Visualization
The following diagram illustrates the critical pathway of Method A, highlighting the iminium intermediate which prevents over-alkylation.
Figure 2: Mechanistic pathway of Reductive Amination. Note that STAB reduces the Iminium Ion faster than the Aldehyde, ensuring selectivity.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Roth, G. J., et al. (2018). "Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine." Patent CN108341792B.
-
Regnier, G. L., et al. (1982). "Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics."[4] European Patent EP0050072A1.
-
Marek, I., et al. (2001). "How persistent is cyclopropyl upon nucleophilic substitution?" Journal of Organic Chemistry, 66(21), 7084-7089.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 5. How persistent is cyclopropyl upon nucleophilic substitution, and is frontside displacement possible? A model study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective synthesis of chiral 1-(Cyclopropylmethyl)-3-methylpiperazine
Application Note: Enantioselective Synthesis of Chiral 1-(Cyclopropylmethyl)-3-methylpiperazine
Executive Summary & Strategic Logic
The piperazine pharmacophore is a cornerstone of medicinal chemistry, serving as a privileged scaffold in GPCR ligands, kinase inhibitors, and antidepressants.[1] The introduction of a methyl group at the C3 position breaks the symmetry of the ring, introducing chirality that often enhances target selectivity and metabolic stability.[1]
This guide details the enantioselective synthesis of 1-(cyclopropylmethyl)-3-methylpiperazine . The core synthetic challenge is not merely the construction of the ring, but the regioselective functionalization of the asymmetric 2-methylpiperazine scaffold.[1]
The Strategic Imperative:
-
Regiocontrol: 2-Methylpiperazine contains two nucleophilic nitrogens.[2] N1 is sterically hindered by the adjacent C2-methyl group, while N4 is distal and sterically accessible.[2]
-
Target Specificity: To synthesize the 1,3-isomer (where the substituent is distal to the methyl group), we exploit this steric difference.[1] Alkylation of the "distal" N4 of 2-methylpiperazine yields the 1-substituted-3-methylpiperazine product (after IUPAC renumbering).[2]
-
Chiral Integrity: We utilize the "Chiral Pool" strategy, deriving the stereocenter directly from L-Alanine, ensuring high enantiomeric excess (ee) without expensive resolution steps.[1]
Retrosynthetic Architecture
The synthesis is divided into two phases:
-
Scaffold Construction: De novo synthesis of (S)-2-methylpiperazine from L-Alanine (or procurement of high-purity commercial stock).
-
Regioselective Assembly: Reductive amination to install the cyclopropylmethyl group.
[1]
Phase 1: Construction of the Chiral Core ((S)-2-Methylpiperazine)[2]
Note: While (S)-2-methylpiperazine is commercially available, in-house synthesis from L-Alanine guarantees stereochemical provenance and is essential for novel analog generation.[2]
Mechanism & Rationale
We utilize the Diketopiperazine (DKP) Route .[1] L-Alanine is coupled with a glycine equivalent (chloroacetyl chloride or N-Boc-glycine) to form a dipeptide, which cyclizes to the DKP.[2] Strong reduction converts the lactams to amines.[1] This route preserves the chiral center of L-Alanine.[2]
Protocol Steps
Step A: N-Acylation & Cyclization
-
Reagents: L-Alanine methyl ester hydrochloride (10.0 g), Chloroacetyl chloride (1.1 eq), Et3N (2.5 eq), DCM.[1]
-
Procedure:
-
Suspend L-Alanine methyl ester HCl in DCM at 0°C. Add Et3N.
-
Dropwise add chloroacetyl chloride.[2] Stir 2h.
-
Cyclization: The intermediate is treated with ammonia (sat.[1] in MeOH) or heated in refluxing toluene/butanol to induce intramolecular cyclization.[1]
-
Product: (S)-3-methyl-2,5-piperazinedione.[2] Isolate by filtration (white solid).[1]
-
Step B: Global Reduction
-
Reagents: LiAlH4 (4.0 eq) or BH3·THF, dry THF.
-
Procedure:
-
Suspend (S)-3-methyl-2,5-piperazinedione in anhydrous THF under Argon.
-
Carefully add LiAlH4 pellets/solution at 0°C (Exothermic!).[1]
-
Reflux for 12–24 hours to ensure complete reduction of both amides.
-
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1]
-
Purification: Distillation or recrystallization of the dihydrochloride salt.[1]
-
-
Result: (S)-2-Methylpiperazine.[2]
Phase 2: Regioselective Functionalization
This is the critical step. We must alkylate the nitrogen distal to the methyl group (N4) to obtain the 1,3-isomer.[1]
Why Reductive Amination? Direct alkylation with cyclopropylmethyl bromide often leads to over-alkylation (quaternary ammonium salts) and poor regiocontrol.[1] Reductive amination via the iminium ion is more controlled and leverages the steric bulk of the C2-methyl group to protect N1.[2]
Experimental Protocol
Table 1: Reaction Stoichiometry
| Component | Equiv. | Role |
| (S)-2-Methylpiperazine | 1.0 | Chiral Scaffold |
| Cyclopropanecarboxaldehyde | 1.05 | Electrophile |
| NaBH(OAc)3 | 1.4 | Mild Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst / pH Control |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M Concentration |
Step-by-Step Workflow:
-
Imine Formation:
-
In a flame-dried flask, dissolve (S)-2-methylpiperazine (1.0 g, 10 mmol) in DCE (50 mL).
-
Add Cyclopropanecarboxaldehyde (0.77 g, 10.5 mmol).
-
Add Acetic Acid (0.6 mL, 10 mmol).
-
Observation: The mixture may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes. This allows the formation of the equilibrium iminium species.[1] Steric selection happens here: The aldehyde preferentially condenses with the less hindered N4.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.97 g, 14 mmol) in three portions over 15 minutes.
-
Note: NaBH(OAc)3 is preferred over NaCNBH3 for lower toxicity and better selectivity.[1]
-
Allow to warm to RT and stir for 12 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO3 (slow addition).[1]
-
Extract with DCM (3 x 30 mL).
-
Regioisomer Check: Analyze crude by 1H NMR. The 1,3-isomer (target) should be >90% of the mixture.[1] The 1,2-isomer (minor) is formed if N1 reacts.[1]
-
Purification: Flash Chromatography (DCM:MeOH:NH4OH, 90:9:1).[1]
-
-
Salt Formation (Recommended):
Mechanistic Visualization
The following diagram illustrates the steric steering that enforces regioselectivity.
[1]
Analytical Validation
To confirm identity and purity, rely on the following markers:
-
1H NMR (CDCl3):
-
C3-Methyl doublet: Look for a doublet around δ 1.0–1.1 ppm.[2]
-
Cyclopropyl protons: Distinct multiplets at δ 0.1–0.5 ppm.[2]
-
Regiochemistry Proof: In the 1,3-isomer, the C2 protons (between N1 and C3) and C6 protons will show distinct splitting patterns compared to the 1,2-isomer.[1] NOESY experiments can confirm the spatial distance between the cyclopropyl group and the methyl group (they should be distal).[1]
-
-
Chiral HPLC:
References
-
Synthesis of Chiral Piperazines from Amino Acids
-
Regioselectivity in Piperazine Alkylation
-
Reductive Amination Protocols
-
Piperazine Pharmacophore Review
Sources
Application Note: Cyclopropanation Strategies for Methylpiperazine Precursors
Abstract
The incorporation of cyclopropyl motifs into methylpiperazine scaffolds is a critical transformation in medicinal chemistry, often used to improve metabolic stability or restrict conformation in kinase inhibitors and GPCR ligands. However, the basic nitrogen atoms inherent to the piperazine core present unique synthetic challenges, including catalyst poisoning and reagent sequestration. This guide outlines three distinct protocols tailored to the electronic nature of the alkene precursor, providing optimized stoichiometry and handling procedures to overcome Lewis basicity interference.
Strategic Analysis: The "Lone Pair" Challenge
The primary failure mode in cyclopropanating methylpiperazine precursors is the interference of the N-4 (methyl-substituted) and N-1 nitrogens.
-
In Transition Metal Catalysis (Rh/Cu/Pd): The piperazine nitrogen acts as a strong Lewis base, coordinating to the metal center and displacing the carbene ligand, effectively poisoning the catalyst (Figure 1).
-
In Zinc-Carbenoid Chemistry (Simmons-Smith): The nitrogen coordinates to the organozinc species. While this can sometimes direct stereochemistry, it typically necessitates a significant excess of reagents to saturate the coordination sites before cyclopropanation can proceed.
Decision Matrix: Selecting the Right Methodology
Before selecting a reagent, determine the electronic state of the alkene attached to the piperazine ring.
Figure 1: Reagent selection logic based on precursor electronics.
Method A: Modified Simmons-Smith (Furukawa Protocol)
Target Substrate: N-Allyl-N'-methylpiperazine (Electron-rich alkenes). Mechanism: Concerted methylene transfer from an iodomethylzinc carbenoid.
The "Sacrificial Equivalent" Strategy
Because the basic piperazine nitrogens will coordinate to the Zinc reagent, you cannot use a 1:1 ratio. The first equivalent of Zinc will bind to the nitrogen; subsequent equivalents perform the cyclopropanation.
Reagents:
-
Diethylzinc (
, 1.0 M in hexanes) [PYROPHORIC] -
Diiodomethane (
)[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the N-allyl-methylpiperazine precursor (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0 °C.
-
Reagent Formation: In a separate flask, prepare the Furukawa reagent. Add DCM, then
(5.0 equiv - Note the excess). Carefully add (10.0 equiv) dropwise. A white precipitate ( ) may form. Stir for 10 mins at 0 °C.-
Why 5 equivalents? 1-2 equivs coordinate to the piperazine nitrogens; 3 equivs drive the cyclopropanation.
-
-
Addition: Cannulate the substrate solution into the zinc reagent solution slowly.
-
Tip: Adding substrate to reagent maintains a high concentration of carbenoid relative to the amine, favoring reaction over coordination.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Cool to 0 °C. Carefully add saturated aqueous
.-
Caution: Vigorous gas evolution (ethane) will occur.
-
-
Workup: Extract with DCM. Wash organic layer with
(to remove iodine) and brine. Dry over .
Method B: Transition Metal Catalysis (Salt Protection Strategy)
Target Substrate: Methylpiperazine precursors requiring functionalized carbenes (e.g., using ethyl diazoacetate). Challenge: The free amine poisons Rhodium/Copper catalysts.
Protocol:
-
Protection (Salt Formation): Dissolve the methylpiperazine precursor (1.0 equiv) in minimal MeOH/DCM. Add anhydrous HCl (2.0 equiv, e.g., 4M in dioxane) or p-Toluenesulfonic acid (TsOH, 2.0 equiv). Evaporate solvents to isolate the bis-ammonium salt.
-
Catalysis: Suspend the ammonium salt in DCM (heterogeneous mixture). Add
(1–2 mol%). -
Addition: Add Ethyl Diazoacetate (EDA) (1.2 equiv) via syringe pump over 4–6 hours at reflux.
-
Workup: The cyclopropanated product will still be a salt. Basify with aqueous
to liberate the free base methylpiperazine product.
Method C: Corey-Chaykovsky Reaction
Target Substrate: 1-(4-methylpiperazin-1-yl)prop-2-en-1-one (Acrylamides/Enones). Mechanism: Michael addition of sulfur ylide followed by intramolecular displacement.
Reagents:
-
Trimethylsulfoxonium Iodide (
)[4] -
Sodium Hydride (NaH, 60% dispersion) or KOtBu
-
Solvent: DMSO or DMSO/THF mixture.
Protocol:
-
Ylide Generation: In a flame-dried flask, wash NaH (1.2 equiv) with hexanes to remove oil. Add dry DMSO. Add
(1.2 equiv) in portions at RT. Stir until gas evolution ceases and a clear solution forms (dimethyloxosulfonium methylide). -
Substrate Addition: Dissolve the piperazine-acrylamide (1.0 equiv) in dry DMSO/THF (1:1). Add dropwise to the ylide solution at RT.
-
Note: Unlike Simmons-Smith, the basic nitrogen does not interfere significantly here as the reaction is driven by the nucleophilic ylide.
-
-
Reaction: Heat to 50 °C for 2–4 hours. Monitor by LCMS.
-
Workup: Pour into ice water. Extract with EtOAc.
Comparative Summary & Troubleshooting
| Feature | Simmons-Smith ( | Rh-Catalyzed (Diazo) | Corey-Chaykovsky |
| Best For | Unactivated, electron-rich alkenes | Formation of ester/ketone-substituted cyclopropanes | Electron-deficient alkenes (Michael acceptors) |
| Piperazine Issue | Coordinates Zn (requires excess reagent) | Poisons Catalyst (requires salt formation) | Minimal interference |
| Safety Profile | High Risk (Pyrophoric Zn) | High Risk (Explosive Diazo) | Moderate (Strong Base) |
| Key Optimization | Increase | Pre-form HCl or TsOH salt of amine | Use DMSO to stabilize ylide |
Troubleshooting Guide
-
Low Yield in Method A: If starting material remains, add Trifluoroacetic acid (TFA) (1.0 equiv) to the reaction mixture. This forms a "mixed carbenoid" (
) which is often more reactive and less prone to coordination inhibition [1]. -
Stalled Reaction in Method B: Ensure the salt formation is complete. Free amine traces < 1% can shut down the catalytic cycle.
-
Polymerization in Method C: If the acrylamide polymerizes, lower the temperature to 0 °C and increase reaction time.
References
-
Charette, A. B., et al. (2014).[8][11] "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters. [Link]
-
Simmons, H. E., & Smith, R. D. (1959).[3] "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965).[5] "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4] Formation and Application to Organic Synthesis." Journal of the American Chemical Society. [Link]
-
Doyle, M. P. (1986). "Catalytic methods for metal carbene transformations." Chemical Reviews. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. Cyclopropane synthesis [organic-chemistry.org]
Microwave-assisted synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine
Application Note: Microwave-Assisted Regioselective Synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of 1-(cyclopropylmethyl)-3-methylpiperazine , a critical pharmacophore in the development of histamine H3 antagonists and other GPCR ligands.[1] By leveraging the specific steric profile of 2-methylpiperazine under rapid dielectric heating, this method achieves high regioselectivity for the N4-alkylation product (yielding the 1,3-isomer) while minimizing bis-alkylation.[1] The protocol reduces reaction time from 17 hours (thermal reflux) to under 20 minutes, offering a scalable, high-yielding workflow for medicinal chemistry optimization.[2][1]
Introduction & Retrosynthetic Analysis
The piperazine ring is a privileged scaffold in drug discovery.[1] However, the introduction of substituents on unsymmetrical piperazines, such as 2-methylpiperazine , presents a regioselectivity challenge.[2][1] The molecule contains two nucleophilic nitrogen atoms:[1]
-
N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.[1]
-
N4 (Distal): Sterically accessible and more nucleophilic.[2]
Target Molecule: 1-(Cyclopropylmethyl)-3-methylpiperazine.[1] Note on Nomenclature: According to IUPAC priority rules, the alkylated nitrogen becomes position 1.[2][1] Therefore, alkylation of the "distal" N4 of 2-methylpiperazine results in the methyl group residing at position 3 relative to the new substituent.[1]
Retrosynthetic Logic: The synthesis relies on the nucleophilic substitution of (bromomethyl)cyclopropane by 2-methylpiperazine.[1] To ensure the formation of the 3-methyl isomer, we exploit the steric hindrance at N1, which naturally directs alkylation to N4.[2][1] Microwave irradiation is employed to overcome the activation energy barrier rapidly, enhancing the kinetic preference for the mono-alkylated product before bis-alkylation can compete.[1]
Figure 1: Retrosynthetic disconnection relying on steric control for regioselectivity.
Experimental Design & Optimization
Reaction Engineering
-
Stoichiometry: A 3:1 molar excess of 2-methylpiperazine to alkyl halide is critical.[1] This statistical bias suppresses the formation of the bis-alkylated byproduct (1,4-bis(cyclopropylmethyl)-2-methylpiperazine) and ensures the alkyl halide is the limiting reagent.[1]
-
Base Selection: Potassium carbonate (
) is chosen as an insoluble inorganic base.[2] It effectively scavenges the HBr byproduct without promoting racemization or side reactions common with strong organic bases.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent System: Acetonitrile (MeCN) is the preferred solvent for microwave synthesis due to its high loss tangent (
), allowing for efficient coupling with microwave energy and rapid heating.[2]
Microwave Parameters
-
Temperature: 120 °C. (Thermal reflux requires ~80 °C for 12+ hours; MW allows superheating).[2][1]
-
Pressure: ~4-6 bar (autogenous).[1]
-
Time: 15 minutes.
Detailed Protocol
Materials
-
2-Methylpiperazine (CAS: 109-07-9)[1]
-
(Bromomethyl)cyclopropane (CAS: 7051-34-5)[1]
-
Potassium Carbonate (
), anhydrous[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Acetonitrile (HPLC Grade)[2]
-
Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)[2]
-
10 mL or 20 mL Microwave Vials with crimp caps
Step-by-Step Methodology
1. Reaction Setup:
-
In a 20 mL microwave vial, dissolve 2-methylpiperazine (3.00 g, 30.0 mmol, 3.0 equiv) in Acetonitrile (12 mL).
-
Add
(2.76 g, 20.0 mmol, 2.0 equiv). -
Add a magnetic stir bar and seal the vial.
-
Inject (Bromomethyl)cyclopropane (1.35 g, 10.0 mmol, 1.0 equiv) through the septum. Note: Adding the alkyl halide last prevents premature reaction.[1]
2. Microwave Irradiation:
-
Pre-stir the mixture for 30 seconds to suspend the base.
-
Program the microwave reactor:
-
Temp: 120 °C
-
Time: 15:00 (Hold time)
-
Absorption Level: High
-
Pre-stir: 30s
-
-
Start the reaction.[1] The pressure should stabilize around 4-5 bar.[1]
3. Workup & Purification:
-
Filtration: Decant the reaction mixture and filter off the solid
/KBr salts. Wash the filter cake with cold acetonitrile (2 x 5 mL). -
Concentration: Evaporate the filtrate under reduced pressure to remove acetonitrile.
-
Extraction (Removal of Excess Amine):
-
Dissolve the oily residue in Dichloromethane (DCM) (30 mL).
-
Wash with Water (3 x 10 mL).[2][1] Crucial Step: The excess 2-methylpiperazine is highly water-soluble and will partition into the aqueous phase.[1] The mono-alkylated product is more lipophilic and remains in the DCM.[1]
-
Dry over
, filter, and concentrate.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Final Purification (Optional but Recommended):
Results & Characterization
Expected Analytical Data
-
Yield: 85-92% (isolated).[1]
-
Appearance: Pale yellow oil.[1]
-
1H NMR (400 MHz,
):-
0.08–0.12 (m, 2H, cyclopropyl), 0.48–0.52 (m, 2H, cyclopropyl).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
0.85–0.95 (m, 1H, cyclopropyl CH).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
1.02 (d, J=6.4 Hz, 3H,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[2] -
2.22 (d, J=6.8 Hz, 2H,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -cyclopropyl).[2] -
1.90–2.90 (m, 7H, piperazine ring protons).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
1.8 (br s, 1H, NH).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Regioselectivity Confirmation: The methyl doublet at ~1.0 ppm and the integration of the ring protons confirm the asymmetry.[1] The lack of symmetry in the
NMR distinguishes it from the 1,4-bis-alkylated byproduct.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Regioselectivity Visualization
Figure 2: Reaction pathway showing the steric preference for N4 alkylation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield | Loss of product during aqueous workup.[1] | The product has some water solubility.[1] Saturate the aqueous layer with NaCl (salting out) and use 5% MeOH in DCM for extraction.[2][1] |
| Bis-alkylation | Stoichiometry error. | Ensure strict 3:1 ratio of amine:halide.[1] If bis-alkylation persists, increase to 5:[1]1. |
| Incomplete Conversion | Microwave power absorption low.[1] | Ensure the reaction volume fits the vial size (fill 2/3 full). Acetonitrile absorbs well, but if using non-polar solvents, add a "doping" agent like ionic liquid.[2][1] |
Safety & Hazards
-
Alkyl Halides: (Bromomethyl)cyclopropane is an alkylating agent and potential lachrymator.[2] Handle in a fume hood.
-
Piperazines: Can cause respiratory sensitization.[1] Avoid dust inhalation.[1]
-
Microwave Vials: Never heat sealed vials in a standard oven. Use certified microwave reactors with pressure sensors.
References
-
Regioselective Synthesis of Cyclopropylmethyl Piperazines : European Patent EP0050072B1.[1] "Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics."[2][1][3] (Describes the thermal alkylation of 2-methylpiperazine to yield the 1,3-isomer). Link
-
Microwave-Assisted Piperazine Synthesis : Molecules. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." (Validation of microwave acceleration for piperazine alkylation). Link
-
Regioselectivity in Heterocycles : Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold..." (General principles of steric control in N-alkylation). Link
-
General Microwave Protocols : Griffith Research Online. "Microwave-assisted aza-Prins reaction."[1][4] (Demonstrates stability of piperazine derivatives under MW conditions). Link[2]
Sources
- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 4. DSpace [research-repository.griffith.edu.au]
Application Note: Piperazine Scaffolds in Antipsychotic Drug Design
Executive Summary
The piperazine moiety is a "privileged scaffold" in neuropsychopharmacology, serving as the structural core for "Third Generation" antipsychotics (e.g., aripiprazole, cariprazine, brexpiprazole). Its ubiquity stems from its ability to enforce a specific distance between an aryl "head" group and a lipophilic "tail," while providing a basic nitrogen (
This guide provides validated protocols for the rational design, chemical synthesis, and biological characterization of piperazine-based ligands, focusing on balancing Dopamine
Rational Design & Structural Logic (SAR)
The "Head-Linker-Tail" Pharmacophore
Successful piperazine antipsychotics generally follow a tripartite structure. The piperazine ring acts as a semi-rigid linker that directs the "Head" group into the orthosteric binding pocket while positioning the "Tail" group to interact with secondary binding pockets or allosteric sites.
Mechanistic SAR Rules:
-
The Basic Nitrogen (
): Must remain protonated at physiological pH to anchor the ligand via ionic interaction with (D2 receptor) or (5-HT receptors). -
The Aryl Head (
-substituent): Electron-withdrawing groups (e.g., -Cl, - ) on the phenyl ring at modulate metabolic stability and fine-tune receptor affinity. For example, 2,3-dichlorophenyl substitution (as in aripiprazole) enhances D2 affinity while reducing intrinsic activity (partial agonism). -
The Linker: A polymethylene chain (usually
) is optimal for D2/5-HT selectivity. Shortening this linker often shifts selectivity toward 5-HT receptors.
Visualization: Piperazine SAR Interaction Map
Figure 1: Structural logic of piperazine antipsychotics. The N4 nitrogen is critical for the ionic lock with GPCR Aspartate residues.
Chemical Synthesis Protocol: Buchwald-Hartwig Amination
Objective: Efficient formation of the
Materials
-
Substrate: Aryl bromide or chloride (1.0 equiv).[1]
-
Amine: Piperazine (anhydrous) or
-Boc-piperazine (1.2 equiv). -
Catalyst:
(1-2 mol%) or . -
Ligand: BINAP (racemic) or substituted biphenyl phosphines (e.g., XPhos, RuPhos) for sterically hindered substrates (2-4 mol%).
-
Base:
(sodium tert-butoxide) or (1.5 equiv). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology
-
Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.
-
Reagent Loading: Charge the flask with the Aryl halide (1.0 mmol), Piperazine derivative (1.2 mmol), and Base (
, 1.5 mmol).-
Critical Step: If using a solid catalyst/ligand system, add
and BINAP at this stage. If using a sensitive liquid catalyst, add after degassing.
-
-
Degassing: Add anhydrous Toluene (5 mL/mmol). Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen.
-
Why? Oxygen poisons the Pd(0) species, halting the catalytic cycle and promoting homocoupling of the aryl halide.
-
-
Reaction: Heat the mixture to 80–110°C (depending on substrate reactivity) for 12–18 hours.
-
Monitoring: Check progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[2] Look for the disappearance of the aryl halide peak.
-
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Biological Evaluation Protocol: Radioligand Binding
Objective: Determine the affinity (
Materials
-
Membranes: CHO or HEK-293 cell membranes stably expressing human
or receptors. -
Radioligands:
-
For
: -Spiperone (Antagonist) or -7-OH-DPAT (Agonist). -
For
: -8-OH-DPAT.[3]
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM .
Step-by-Step Methodology
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of 10–20
/well. -
Plate Setup (96-well format):
-
Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO 1%).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (10
Haloperidol for D2). -
Test Compounds: Membrane + Radioligand + Test Compound (
to M).
-
-
Incubation: Incubate plates at 25°C for 60 minutes (equilibrium).
-
Note: Piperazine derivatives are lipophilic; ensure DMSO concentration does not exceed 1% to prevent precipitation.
-
-
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.
-
Data Analysis: Calculate
using non-linear regression (4-parameter logistic fit). Convert to using the Cheng-Prusoff equation:
Visualization: Screening Workflow
Figure 2: Iterative workflow for optimizing piperazine-based antipsychotics.
Comparative Data: Third-Generation Antipsychotics
The following table illustrates how modifications to the piperazine scaffold and the "Tail" group influence the receptor binding profile (
| Drug | Structure Class | D2 Affinity ( | 5-HT1A Affinity ( | 5-HT2A Affinity ( | Primary Mechanism |
| Aripiprazole | Arylpiperazine-Quinolinone | 0.34 nM | 1.7 nM | 3.4 nM | D2 Partial Agonist / 5-HT1A Partial Agonist |
| Brexpiprazole | Arylpiperazine-Thiophene | 0.30 nM | 0.12 nM | 0.47 nM | Balanced Serotonin-Dopamine Activity (SDAM) |
| Cariprazine | Piperazine-Urea | 0.49 nM (D2) / 0.085 nM (D3) | 2.6 nM | 18.8 nM | D3-Preferring Partial Agonist |
| Clozapine | Piperazine-Diazepine | 125 nM | 120 nM | 12 nM | Multi-receptor Antagonist (MARTA) |
Data compiled from standardized binding assays [1, 2]. Note Brexpiprazole's enhanced 5-HT affinity relative to Aripiprazole, attributed to the specific thiophene-piperazine linker geometry.
References
-
Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. Link
-
Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Kiss, B., et al. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340. Link
-
Burstein, E. S., et al. (2005). Structural determinants of the partial agonist activity of aripiprazole. Journal of Medicinal Chemistry, 48(26), 8103-8107. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(Cyclopropylmethyl)-3-methylpiperazine Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine. In my years in the field, I've seen how subtle variations in reaction conditions can lead to significant differences in yield and purity. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven advice to navigate the common challenges associated with this synthesis. We will focus on the most prevalent and robust method: the reductive amination of 2-methylpiperazine with cyclopropanecarboxaldehyde. Our goal is to move beyond a simple recitation of steps and delve into the "why" behind each recommendation, empowering you to troubleshoot effectively and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 1-(Cyclopropylmethyl)-3-methylpiperazine?
The most common and efficient method is a one-pot reductive amination. This process involves the reaction of 2-methylpiperazine with cyclopropanecarboxaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ to the desired product.[1][2][3] The preferred reducing agent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB.[1] It is favored for its mildness, selectivity for the iminium ion over the starting aldehyde, and generally higher yields compared to other borohydrides like sodium cyanoborohydride (NaBH₃CN), which also carries higher toxicity.[1][4]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be traced back to a few key areas:
-
Poor Quality Reagents: Sodium triacetoxyborohydride is notoriously hygroscopic.[5] Moisture will decompose the reagent, reducing its effectiveness. Always use freshly opened STAB or store it rigorously in a desiccator.
-
Suboptimal pH: The formation of the iminium ion is a critical step that is often facilitated by slightly acidic conditions.[2][6] However, if the reaction is too acidic, it can lead to unwanted side reactions or decomposition.
-
Side Reactions: The primary competing reaction is the formation of the undesired regioisomer, 1-(Cyclopropylmethyl)-2-methylpiperazine. Additionally, if the reaction is slow, N-acetylation of the piperazine by the acetoxy groups from STAB can occur as a minor side product.[5]
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted starting materials remaining in your final mixture.
Q3: I'm observing a significant amount of an isomeric impurity in my crude product. How can I improve the regioselectivity?
This is a classic challenge when working with unsymmetrically substituted piperazines. The two nitrogen atoms in 2-methylpiperazine have different steric and electronic environments. The nitrogen at position 1 is less sterically hindered than the nitrogen at position 4 (adjacent to the methyl group).
To favor alkylation at the less hindered N1 position and maximize the yield of the desired 1-(Cyclopropylmethyl)-3-methylpiperazine:
-
Steric Control: The cyclopropylmethyl group is relatively bulky. This inherent steric hindrance will naturally favor attack at the more accessible N1 nitrogen.
-
Protecting Group Strategy: For syntheses requiring exceptionally high purity, a multi-step approach using a protecting group like tert-butyloxycarbonyl (Boc) can be employed.[7][8][9] By first protecting one nitrogen, you can force the alkylation to occur at the other, followed by a deprotection step.[7][8] This adds steps but provides unambiguous regiochemical control.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reducing Agent | Check the appearance of your STAB. Is it clumpy or has it been exposed to air for an extended period? | Use a fresh bottle of high-purity STAB. For best results, handle it in a glovebox or under an inert atmosphere. |
| Imine/Iminium Not Forming | Monitor the reaction by TLC or LC-MS after mixing the aldehyde and amine but before adding the reducing agent.[10] | Consider adding a catalytic amount of a weak acid like acetic acid (AcOH) to facilitate iminium ion formation.[5] Typically, 1 equivalent of acetic acid is used for slow ketone reactions, but aldehyde reactions often proceed without it.[5] |
| Incorrect Solvent | What solvent are you using? | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard and effective solvents.[5][10] Protic solvents like methanol can react with STAB and should be avoided.[10] |
Problem 2: Significant Formation of Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Aldehyde Reduction | Check your crude NMR/LC-MS for the presence of cyclopropylmethanol. | This indicates your reducing agent is reacting with the starting aldehyde. STAB is generally selective, so this is rare.[11] Ensure the STAB is added after the amine and aldehyde have had a chance to mix and form the iminium intermediate (pre-stir for 30-60 mins).[2] |
| Di-alkylation Product | Look for a mass corresponding to the addition of two cyclopropylmethyl groups to the piperazine. | This occurs if excess aldehyde and reducing agent are used relative to the piperazine. Use the piperazine as the limiting reagent and control the stoichiometry carefully. A slight excess (1.1-1.2 eq) of the aldehyde is common.[2] |
| N-Acetylation Side Product | Look for a minor peak in your LC-MS corresponding to the product mass + 42 amu. | This side reaction can occur in slow reactions.[5] Ensure the reaction goes to completion in a reasonable timeframe (4-24 hours). If the reaction is inherently sluggish, consider using trifluoroacetic acid instead of acetic acid to minimize this.[5] |
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination
This protocol is designed to maximize the yield of 1-(Cyclopropylmethyl)-3-methylpiperazine while minimizing common side reactions.
Workflow Diagram:
Caption: Reductive Amination Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Iminium Formation: Add cyclopropanecarboxaldehyde (1.1 - 1.2 eq) to the solution. Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the intermediate iminium ion.[2]
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware that the addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation to afford the pure 1-(Cyclopropylmethyl)-3-methylpiperazine.
Troubleshooting Purification
Q: My crude product is an oil that is difficult to purify by chromatography. Are there alternative methods?
A: Yes. Piperazine derivatives are basic, which allows for an acid-base purification strategy.
Purification via Salt Formation Workflow:
Caption: Purification by Salt Formation
-
Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether or 4M in dioxane) with stirring.
-
The desired product should precipitate as its hydrochloride salt, leaving many non-basic impurities in the solvent.
-
Filter the solid precipitate and wash with cold ether to remove residual impurities.
-
The pure salt can then be "free-based" by dissolving it in water, adding a strong base like NaOH until the pH is >12, and extracting the pure amine product back into an organic solvent (e.g., DCM or EtOAc).
This method is often effective for removing neutral or acidic byproducts and can be simpler than chromatography for larger scale reactions.[10][12]
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Gribble, G. W. (2000). Sodium borohydride and sodium triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved February 15, 2026, from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved February 15, 2026, from [Link]
-
Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. Retrieved February 15, 2026, from [Link]
- Matyáš, R., & Koričanská, A. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
-
ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine.... Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Purification methods for 1-(Cyclopropylmethyl)-3-methylpiperazine by chromatography
Topic: Purification & Characterization Protocols
Ticket ID: PUR-CPM-3MP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Welcome to the Technical Hub
You have reached the specialized support tier for 1-(Cyclopropylmethyl)-3-methylpiperazine .[1] This guide addresses the specific chromatographic challenges posed by this molecule: high basicity , lack of strong chromophores , and stereochemical complexity (C3-methyl chirality).
This document is structured as a dynamic troubleshooting workflow rather than a static textbook. It is designed to guide you from crude reaction mixture to high-purity isolation.[1]
Module 1: Method Development (Achiral Purification)
The Challenge: This molecule contains two nitrogen atoms (N1 tertiary, N4 secondary). It is highly basic (
Protocol A: High-pH Reverse Phase (Recommended)
Why this works: At pH 10, the piperazine ring is largely deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp peaks and higher loading capacity.[1]
| Parameter | Specification | Rationale |
| Stationary Phase | Hybrid Silica C18 (e.g., XBridge BEH, Gemini NX) | Must be pH stable up to 12.[1] Standard silica dissolves >pH 8. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10 with | Buffers the local pH to keep the amine neutral. |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |
| Gradient | 5% to 95% B over 20 min | The cyclopropyl group adds significant lipophilicity; expect elution >50% B. |
| Detection | MS (ESI+) or ELSD | Molecule has weak UV absorbance (see Troubleshooting). |
Protocol B: Ion-Pairing (Alternative)
Use only if High-pH columns are unavailable.[1]
-
Modifier: 0.1% Trifluoroacetic acid (TFA).
-
Mechanism: TFA forms a hydrophobic ion pair with the charged amine, masking the charge and allowing retention on C18.
-
Warning: TFA suppresses MS ionization.[1] Use Formic Acid if MS detection is mandatory, but expect broader peaks.
Module 2: Chiral Separation (Enantiomeric Purity)
The Challenge: The methyl group at position 3 creates a chiral center. Synthetic routes often yield a racemate (
Protocol C: Normal Phase Chiral HPLC
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min (Analytical).[3]
-
Critical Note: The 0.1% Diethylamine (DEA) is mandatory. Without it, the secondary amine (N4) will bind irreversibly to the stationary phase.
Visualization: Method Selection Logic
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on purity requirements.
Module 3: Troubleshooting & FAQs
Q1: "I see no peaks on my UV detector, but the mass spec shows the mass."
Diagnosis: Lack of Chromophore.
The piperazine ring and cyclopropyl group do not have conjugated
Solution Protocol:
-
Switch Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection.
-
Low UV Strategy: If UV is the only option, use a Phosphate Buffer (pH 7) (transparent at low
) and monitor at 205 nm . Avoid Acetone or Formic Acid in mobile phases. -
Derivatization (Last Resort): React the secondary amine (N4) with Dansyl Chloride or NBD-Cl to add a UV/Fluorescent tag [1].
Q2: "My peak is tailing severely (As > 2.0)."
Diagnosis: Silanol Interaction. The secondary amine at position 4 is interacting with acidic silanols on the silica surface.
Troubleshooting Workflow:
-
Check Mobile Phase Modifier: Are you using a base?
-
Action: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. This competes for silanol sites [2].[1]
-
-
Check Column History: Has the column been stripped of its end-capping?
-
Action: Switch to a "high-coverage" or "polar-embedded" C18 column designed for bases.[1]
-
Q3: "The cyclopropyl group seems unstable."
Diagnosis: Acid-Catalyzed Ring Opening. While cyclopropyl groups are generally stable, highly acidic conditions (pH < 1) combined with heat (>50°C) can induce ring opening or rearrangement.[1]
Preventative Protocol:
-
Avoid using concentrated HCl or heating the sample in strong acid during prep.
-
Stick to High pH (Ammonium Bicarbonate) methods which are chemically gentler on the cyclopropyl moiety.
Visualization: Troubleshooting Logic
Figure 2: Step-by-step logic for resolving common chromatographic failures for piperazine derivatives.
References
-
Sigma-Aldrich. (n.d.).[1][3] 1-(3-Methylphenyl)piperazine HPLC Standards & Protocols. Retrieved from [1]
-
ResearchGate. (2025).[4] Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from
-
National Institutes of Health (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Piperazine: Mixed-Mode Columns. Retrieved from
Sources
Technical Support Center: Regioselectivity in 3-Methylpiperazine Alkylation
Current Status: Operational Subject: Troubleshooting Regioselectivity & Synthetic Workflows Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Regioselectivity Paradox
User Query: "I am trying to alkylate 2-methylpiperazine (often referred to as 3-methylpiperazine in derivatives). How do I control whether the reaction occurs at the hindered (N4) or unhindered (N1) nitrogen?"
Technical Brief: The core challenge in functionalizing 2-methylpiperazine lies in the competition between steric hindrance and nucleophilicity .
-
N1 (Distal/Unhindered): This nitrogen is far from the methyl group. It is kinetically superior and dominates in standard SN2 reactions.
-
N4 (Proximal/Hindered): This nitrogen is adjacent to the methyl group. While the methyl group is electron-donating (potentially increasing Lewis basicity), the steric bulk significantly retards nucleophilic attack, making direct N4-alkylation difficult without protecting N1.
Standard Nomenclature used in this Guide:
-
N1: The nitrogen distal to the methyl group (Position 4 in 2-methylpiperazine IUPAC numbering, but often N1 in "3-methyl" product nomenclature). We define N1 as the UNHINDERED nitrogen.
-
N4: The nitrogen proximal to the methyl group. We define N4 as the HINDERED nitrogen.
Interactive Decision Matrix (Workflow)
Before starting your synthesis, identify your target isomer to select the correct pathway.
Caption: Figure 1. Synthetic decision tree for regioselective functionalization of 2-methylpiperazine.
Troubleshooting & FAQs
Module A: Targeting the Unhindered Nitrogen (N1)
Q1: I am performing a direct alkylation with an alkyl halide, but I see significant amounts of dialkylated product. How do I stop at mono-alkylation? Diagnosis: SN2 reactions are difficult to control because the product (secondary amine converted to tertiary) is often more nucleophilic than the starting material. Solution:
-
Switch to Reductive Amination: If possible, use the corresponding aldehyde/ketone with NaBH(OAc)3. This forms an iminium ion intermediate that is sterically sensitive, heavily favoring the unhindered N1.
-
High Dilution & Stoichiometry: If you must use an alkyl halide:
-
Use a 10-fold excess of 2-methylpiperazine.
-
Add the alkyl halide dropwise over 2 hours.
-
Recover the unreacted starting material via distillation or aqueous extraction (exploiting pKa differences).
-
Q2: Why is N1 reacting faster? The methyl group is electron-donating, shouldn't N4 be more electron-rich? Mechanistic Insight: While the methyl group at C2 does provide a weak inductive effect (+I) to N4, steric hindrance dominates nucleophilic attacks in solution. The "cone of attack" for the electrophile is obstructed by the adjacent methyl group at N4.
-
Kinetic Control: N1 reacts ~10-50x faster depending on the electrophile size [1].
Module B: Targeting the Hindered Nitrogen (N4)
Q3: I tried to alkylate N4 directly by using 1 equivalent of alkyl halide, but I got a mixture of N1-alkyl and N1,N4-bis-alkyl. Why? Root Cause: You cannot selectively alkylate N4 in the presence of a free N1. N1 will always scavenge the electrophile first. Protocol: You must use a Protection-Deprotection Strategy .
-
Protect N1: React 2-methylpiperazine with Boc2O (0.9 eq) in DCM at 0°C.
-
Result:1-Boc-3-methylpiperazine (Major product, >90% regioselectivity for N1).
-
-
Purify: Recrystallize or flash chromatograph to remove any bis-Boc.
-
Alkylate N4: Now that N1 is "capped," N4 is the only available nucleophile.
-
Deprotect: Remove Boc with TFA/DCM or HCl/Dioxane.
Q4: My N4-alkylation yield is low even with N1-Boc protected. What's wrong? Diagnosis: The N4 position is sterically hindered (neopentyl-like environment). Standard SN2 conditions may fail. Optimization:
-
Solvent: Switch to polar aprotic solvents (DMF, DMSO) to strip cations and increase nucleophilicity.
-
Temperature: Heat to 60–80°C.
-
Base: Use a non-nucleophilic base like DIPEA or Cs2CO3.
-
Catalysis: For arylations, use Buchwald-Hartwig conditions (Pd-catalysis) which can overcome steric barriers better than SNAr [2].
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Boc-3-methylpiperazine (N1 Protection)
This is the "Golden Intermediate" for accessing N4 derivatives.
Reagents:
-
2-Methylpiperazine (10.0 g, 100 mmol)
-
Di-tert-butyl dicarbonate (Boc2O) (21.8 g, 100 mmol)
-
Dichloromethane (DCM) (200 mL)
-
Triethylamine (Et3N) (1.1 eq, optional but helps solubility)
Step-by-Step:
-
Dissolution: Dissolve 2-methylpiperazine in DCM and cool to 0°C (Ice bath). Critical: Low temperature maximizes kinetic selectivity for N1.
-
Addition: Dissolve Boc2O in 50 mL DCM. Add this solution dropwise over 60 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.
-
Workup:
-
Wash with water (3 x 100 mL).
-
Note: The mono-Boc product is organic soluble. Unreacted piperazine stays in the aqueous layer.
-
Dry organic layer over MgSO4 and concentrate.
-
-
Data Validation:
-
Yield: Expect ~85-90%.
-
NMR Check: Look for the tert-butyl singlet (~1.45 ppm). Verify integration of protons adjacent to N1 vs N4 to confirm regiochemistry [3].
-
Protocol B: Reductive Amination for N1-Selectivity
Best for attaching alkyl groups to the unhindered nitrogen.
Reagents:
-
2-Methylpiperazine (1.0 eq)
-
Aldehyde/Ketone (1.0 eq)
-
NaBH(OAc)3 (1.5 eq)
-
DCE or THF (Solvent)
Step-by-Step:
-
Mix amine and aldehyde in DCE at RT for 30 mins (Formation of iminium).
-
Add NaBH(OAc)3 in one portion.
-
Stir for 4–12 hours.
-
Quench with saturated NaHCO3.
-
Selectivity: >95% N1-alkylation is typical due to the steric bulk of the reducing agent and the iminium intermediate.
Comparative Data: pKa and Reactivity
| Parameter | N1 (Distal/Unhindered) | N4 (Proximal/Hindered) | Implications |
| Steric Environment | Open | Crowded (Methyl neighbor) | N1 is the kinetic nucleophile. |
| pKa (Approx) | ~9.7 (Primary basic site) | ~5.3 (Secondary basic site) | N1 protonates first; N4 is less basic in dication. |
| Boc2O Selectivity | High (>90%) | Low | Reaction at 0°C yields N1-Boc. |
| Reductive Amination | Excellent | Poor | N4 requires forcing conditions. |
Note: pKa values are for the conjugate acids.[1][2] The first protonation occurs at the most basic site (N1), suppressing the basicity of N4 via electrostatic repulsion. [4]
Mechanistic Visualization
Caption: Figure 2. Steric map showing the accessibility of N1 vs. N4. The C2-methyl group creates a "blocked" zone around N4.
References
-
Regioselective Functionalization Strategies
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
- Source: Vertex AI / NIH
-
URL:[Link]
-
pKa and Basicity Analysis
-
Synthesis of N1-Boc Intermediate
- Title: (S)-1-Boc-3-methylpiperazine synthesis (Protocol & Yields)
-
Source: ChemicalBook / Patent Data[4]
-
Buchwald-Hartwig Amination on Piperazines
Sources
Technical Support Center: Resolving Enantiomers of 1-(Cyclopropylmethyl)-3-methylpiperazine
Welcome to the technical support guide for the chiral resolution of 1-(Cyclopropylmethyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral piperazine derivatives. As a key structural motif in many pharmacologically active compounds, obtaining enantiomerically pure forms of substituted piperazines is often a critical step in drug discovery and development.[1][2][3]
This guide provides in-depth, experience-driven answers to common challenges and questions encountered during the resolution of this specific racemic amine, focusing on the robust and scalable method of diastereomeric salt formation.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I've mixed my racemic 1-(Cyclopropylmethyl)-3-methylpiperazine with a chiral resolving agent, but no crystals are forming. What's going wrong?
Answer: Failure to achieve crystallization is a frequent challenge and typically points to issues with the chosen conditions, primarily the solvent system and concentration.
-
Causality: Crystallization is a thermodynamically driven process that requires supersaturation. The diastereomeric salt of one enantiomer must be significantly less soluble in the chosen solvent than the other.[4][5] If the solvent is too good (both salts are highly soluble) or too poor (both salts crash out as an amorphous solid or oil), selective crystallization will not occur.
-
Troubleshooting Steps:
-
Solvent Screening is Non-Negotiable: The "no-one-size-fits-all" rule is paramount here. You must empirically screen a matrix of solvents with varying polarities. Good starting points for amines include alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), and esters (Ethyl Acetate).
-
Introduce Anti-Solvents: If a salt is too soluble in a particular solvent, try slowly adding an "anti-solvent" (in which the salt is insoluble, e.g., hexanes, MTBE) to induce precipitation.
-
Concentration & Temperature Gradient: Ensure your solution is sufficiently concentrated. Start by heating the mixture to ensure complete dissolution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to oils or amorphous powders with poor diastereomeric excess.
-
Seeding: If you have a small amount of the desired crystalline diastereomeric salt from a previous attempt, adding a single seed crystal to a supersaturated solution can induce crystallization.[4]
-
Re-evaluate the Resolving Agent: It is possible that the selected chiral acid does not form a stable, crystalline salt with your amine. It is common practice to test several resolving agents in parallel to find one that yields well-defined, easily separable crystals.[6]
-
Question 2: I managed to get crystals, but after analysis, the enantiomeric excess (e.e.) is unacceptably low. How can I improve the purity?
Answer: Low enantiomeric excess (e.e.), which is a direct consequence of low diastereomeric excess (d.e.) in the salt, indicates that the two diastereomeric salts have similar solubilities under your current conditions, leading to co-crystallization.
-
Causality: The thermodynamic difference in solubility between the two diastereomers dictates the maximum achievable purity in a single crystallization step.[5][7] Your goal is to maximize this difference.
-
Optimization Strategies:
-
Recrystallization: This is the most straightforward approach. Dissolve the enriched salt in the minimum amount of hot solvent and cool slowly. Each recrystallization step will discard more of the undesired diastereomer in the mother liquor, thereby increasing the purity of the solid, albeit with a loss of yield.
-
Solvent System Tuning: The choice of solvent can dramatically affect the relative solubilities of the diastereomers.[7] A different solvent might provide better discrimination. For example, a protic solvent like ethanol might interact differently with the salts compared to an aprotic solvent like acetone, altering their crystal lattice energies and solubilities.
-
Molar Ratio of Resolving Agent: While a 1:1 stoichiometry is a common starting point, varying the molar ratio of the resolving agent to the racemic amine can sometimes improve resolution. Ratios higher than 1.5 have been shown to be beneficial in certain systems.[5]
-
Analyze the Mother Liquor: Always analyze the mother liquor (the solution left after filtering the crystals). If it is significantly enriched in the other enantiomer, your separation is working, and recrystallization is a valid path forward.
-
Question 3: My yield of the desired enantiomer is very low after achieving high e.e. Is this process inherently inefficient?
Answer: The theoretical maximum yield for any classical resolution is 50%, as the other half of the racemic starting material is the "unwanted" enantiomer.[6] Yields are often lower due to losses during transfers and recrystallization steps.
-
Expert Insight: True process efficiency comes from managing the "unwanted" enantiomer.
-
Isolate the Other Enantiomer: The unwanted enantiomer remains in the mother liquor. You can isolate it by basifying the mother liquor and extracting the free amine. This enantiomer may have value itself or can be used to improve the overall process yield.
-
Racemization and Recycling: For many compounds, it's possible to racemize the unwanted enantiomer and recycle it back into the resolution process. This dynamic approach, often involving a catalyst, can theoretically drive the overall yield toward 100%.[8] While more complex to set up, this is a common strategy in industrial-scale synthesis to avoid wasting half of the material.
-
Question 4: I've successfully isolated the pure diastereomeric salt. What is the most reliable way to liberate the free enantiopure amine?
Answer: This is a standard acid-base workup. The key is to ensure complete deprotonation of the amine and efficient extraction.
-
Self-Validating Protocol:
-
Dissolution: Dissolve the diastereomeric salt in water. If solubility is low, a co-solvent like methanol or ethanol can be added.
-
Basification: Cool the solution in an ice bath. Slowly add an aqueous base (e.g., 2M NaOH, K₂CO₃) while stirring until the pH is strongly basic (pH 11-12, confirmed with pH paper or a meter). This ensures the amine is in its free base form.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like Dichloromethane (DCM), Ethyl Acetate, or MTBE. The free amine is organic-soluble, while the salt of the resolving agent will remain in the aqueous layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pure, enantiomerically enriched amine.
-
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and procedural choices.
Question 1: What is the principle of chiral resolution by diastereomeric salt formation?
Answer: This classical resolution technique leverages a core principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[9] The process works as follows:
-
Reaction: A racemic mixture of a base, in this case, (R/S)-1-(Cyclopropylmethyl)-3-methylpiperazine, is reacted with a single, pure enantiomer of a chiral acid (e.g., L-(+)-tartaric acid).
-
Formation of Diastereomers: This reaction forms a pair of diastereomeric salts:
-
[(R)-amine]•[(L)-acid]
-
[(S)-amine]•[(L)-acid]
-
-
Different Properties: These two salts are diastereomers. As such, they have different physical properties, most critically, different solubilities in a given solvent.[4][9]
-
Separation: By carefully selecting a solvent and controlling temperature, one of the diastereomeric salts (the less soluble one) will preferentially crystallize out of the solution.
-
Isolation: The crystallized salt is separated by filtration, now enriched in one diastereomer. The other diastereomer remains in the mother liquor.
-
Liberation: The pure enantiomer is then recovered from the salt by treatment with a base.[9]
Question 2: Which chiral resolving agents are best for a cyclic amine like 1-(Cyclopropylmethyl)-3-methylpiperazine?
Answer: The basic nitrogen atoms in the piperazine ring make it an excellent candidate for resolution with chiral acids.[10][11] There is no single "best" agent, and empirical screening is essential. However, a standard panel of highly effective and commercially available resolving agents would include:
| Resolving Agent | Structure Type | Key Attributes |
| L-(+)-Tartaric Acid | Linear Dicarboxylic Acid | Widely used, cost-effective, and extensively documented. Its derivatives offer tunable properties.[9] |
| (-)-Dibenzoyl-L-tartaric acid (DBTA) | Tartaric Acid Derivative | The bulky benzoyl groups can enhance chiral recognition and induce better crystal formation. |
| (-)-Di-p-toluoyl-L-tartaric acid (DTTA) | Tartaric Acid Derivative | Similar to DBTA, often provides excellent discrimination for a wide range of amines.[8] |
| (S)-(+)-Mandelic Acid | Aryl Carboxylic Acid | A common and effective resolving agent for many amines. |
| (1R)-(-)-Camphor-10-sulfonic acid | Bicyclic Sulfonic Acid | A strong acid that readily forms salts; its rigid structure can lead to good crystal packing.[6] |
Question 3: What analytical methods should I use to monitor the resolution's success?
Answer: Accurate determination of enantiomeric excess (e.e.) is crucial. The most reliable and widely accepted methods in pharmaceutical development are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[12]
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster and higher-resolution separations. It is particularly effective for preparative-scale separations.[3][7]
-
Capillary Electrophoresis (CE): A powerful technique that separates enantiomers based on their different mobilities in an electric field in the presence of a chiral selector (like a cyclodextrin) in the buffer.[13][14]
Note on Analysis: Since the 1-(Cyclopropylmethyl)-3-methylpiperazine scaffold may lack a strong UV chromophore, you might need to use a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), or perform a derivatization with a UV-active agent for sensitive detection by HPLC-UV.[15]
Question 4: Is there a general experimental workflow I can follow?
Answer: Yes, the following workflow and detailed protocol provide a robust starting point for your experiments.
Detailed Experimental Protocol: Example Resolution with L-(+)-Tartaric Acid
This is a representative protocol and must be optimized for your specific substrate and scale.
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-(Cyclopropylmethyl)-3-methylpiperazine in a suitable solvent (e.g., 10 volumes of ethanol).
-
In a separate flask, dissolve 0.5-1.0 equivalents of L-(+)-tartaric acid in the minimum amount of the same warm solvent. Note: Starting with 0.5 equivalents of the resolving agent is often a good strategy to ensure the salt that crystallizes is of high purity.
-
Slowly add the tartaric acid solution to the stirred amine solution at an elevated temperature (e.g., 60 °C).
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature over several hours. Do not disturb the flask.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, you may place the flask in a refrigerator (4 °C) overnight to maximize the yield.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals (the diastereomeric salt) under vacuum.
-
Take a small sample of the dry salt, liberate the free amine using the protocol described in Troubleshooting Q4, and determine its enantiomeric excess by a validated chiral analytical method (e.g., HPLC).
-
-
Recrystallization (if necessary):
-
If the e.e. is below the desired specification, dissolve the salt in a minimum amount of the same hot solvent and repeat the slow cooling and crystallization process.
-
-
Liberation of the Free Amine:
-
Once the desired purity is achieved, dissolve the bulk of the salt in water.
-
Cool the solution and add 2M NaOH (aq) until pH > 11.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield the enantiomerically pure 1-(Cyclopropylmethyl)-3-methylpiperazine.
-
References
- Chiral resolution - Wikipedia.
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Public
- Catalytic Kinetic Resolution of Cyclic Secondary Amines - ResearchG
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Deriv
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs.
- 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 - ChemicalBook.
- 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem.
- Determin
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- 1-(Cyclopropylmethyl)piperazine- 57184-25-5 - Shree Ganesh Remedies.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google P
- Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchG
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
Minimizing dimer formation in piperazine synthesis
Welcome to the Technical Support Center for Piperazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on minimizing undesired dimer formation (di-substitution). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables, step-by-step experimental protocols, and workflow diagrams to guide your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of dimer (di-substituted piperazine) formation in my reaction?
The primary reason for the formation of 1,4-di-substituted piperazine is the comparable reactivity of the two nitrogen atoms in the piperazine ring. Once the first substitution occurs to form the desired mono-substituted product, the remaining secondary amine is still nucleophilic and can react with the electrophile, leading to the di-substituted byproduct.
Q2: How does stoichiometry influence the formation of mono- versus di-substituted piperazine?
Stoichiometry is a critical factor. Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule over the already-formed mono-substituted product. This significantly improves the yield of the desired mono-substituted piperazine.
Q3: When should I consider using a protecting group strategy?
A protecting group strategy is highly recommended when stoichiometric control is insufficient or when working with valuable or complex electrophiles. Using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, ensures that only one nitrogen atom is available for reaction. The protecting group can be subsequently removed in a later step. This method offers excellent selectivity for mono-substitution.
Q4: Can reaction temperature and addition rate affect the selectivity of my piperazine synthesis?
Absolutely. High reaction temperatures and rapid addition of the electrophile can increase the rate of the second substitution, leading to more di-substituted byproduct.[1] A slow, controlled addition of the alkylating or arylating agent at a lower temperature helps to maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-substitution.
Q5: Are there specific analytical techniques to quantify the ratio of mono- to di-substituted piperazine?
Several analytical techniques can be employed to quantify the product ratio. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for separating and identifying the mono- and di-substituted products.[2][3] For routine monitoring, thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction progress.[4] High-performance liquid chromatography with UV detection (HPLC-UV) is also a common quantitative method, sometimes requiring derivatization of the piperazine products to make them UV-active.[5][6]
Troubleshooting Guides
This section addresses specific challenges you may encounter during piperazine synthesis in a direct question-and-answer format.
Issue 1: Low Yield of Mono-Substituted Piperazine & High Formation of Di-Substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is a classic challenge in piperazine chemistry. To enhance mono-selectivity, consider the following strategies, starting with the simplest to implement:
-
Stoichiometry Control: As a first step, increase the excess of piperazine to 5-10 equivalents relative to your electrophile. This statistically favors the reaction at the unsubstituted piperazine.
-
Slow Reagent Addition: Instead of adding the electrophile all at once, use a syringe pump for slow, controlled addition at a low temperature (e.g., 0 °C or even lower). This minimizes local high concentrations of the electrophile.
-
Protonation Strategy: A clever approach is to use a protonated piperazine. By forming a piperazine mono-salt (e.g., monohydrochloride), one nitrogen is effectively "protected" by protonation, leaving the other available for reaction. This can significantly suppress di-substitution.[7]
-
Protecting Groups: If the above methods are not sufficient, employing a mono-protected piperazine like N-Boc-piperazine is a very effective, albeit multi-step, solution.[8]
Issue 2: My Reaction Stalls or Proceeds Very Slowly
Question: I've adjusted the stoichiometry to favor mono-substitution, but now the reaction is extremely slow or appears to have stalled. What could be the issue?
Answer: Slow reaction rates after adjusting for selectivity are common. Here are some troubleshooting steps:
-
Reaction Temperature: While low temperatures favor mono-substitution, they also decrease the overall reaction rate. A careful optimization of the temperature is necessary. You might need to find a balance where the rate is acceptable without significantly promoting di-substitution.[4]
-
Catalyst Deactivation (if applicable): If your synthesis involves a catalyst (e.g., in Buchwald-Hartwig amination to form N-aryl piperazines), it may be deactivated by impurities in the starting materials or solvent. Ensure all reagents are pure and the reaction is performed under an inert atmosphere.[1][4]
-
Insufficient Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize contact between all reactants.[4]
-
Solvent Effects: The choice of solvent can impact the solubility of your reagents and the reaction rate. If reactants are not fully dissolved, consider a different solvent system.[1]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Piperazine using Stoichiometric Control
This protocol describes a general procedure for the selective mono-alkylation of piperazine by controlling the stoichiometry and addition rate.
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (1 equivalent)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM) or a suitable solvent
-
Syringe pump
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the alkyl halide (1 eq.) and triethylamine (1.2 eq.) in DCM.
-
Load the alkyl halide/triethylamine solution into a syringe and place it on a syringe pump.
-
Add the solution dropwise to the piperazine solution over a period of 2-4 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the mono-alkylated piperazine.
Protocol 2: Synthesis of Mono-N-Boc-Piperazine
This protocol details the synthesis of a key intermediate for highly selective mono-functionalization.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (5 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve (Boc)₂O (1 equivalent) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the piperazine solution over 1-2 hours with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to obtain pure mono-N-Boc-piperazine.
Data Presentation
Table 1: Effect of Piperazine Equivalents on Mono- vs. Di-substitution
| Piperazine Equivalents | Electrophile Equivalents | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 | 1 | ~30-40% | ~40-50% |
| 2 | 1 | ~50-60% | ~20-30% |
| 5 | 1 | ~70-80% | <10% |
| 10 | 1 | >85% | <5% |
Note: Yields are approximate and can vary depending on the specific electrophile and reaction conditions.
Visualization
Troubleshooting Workflow for Poor Mono-selectivity
Caption: A decision tree for troubleshooting poor mono-selectivity in piperazine synthesis.
Reaction Scheme: Mono-substitution vs. Di-substitution
Caption: Competing reaction pathways in piperazine substitution.
References
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Optimizing solvent selection for cyclopropylmethyl piperazine reactions
Technical Support Center: Solvent Systems for 1-(Cyclopropylmethyl)piperazine Synthesis
Topic: . Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: To provide a self-validating, mechanism-driven guide for selecting solvents that maximize yield and selectivity while minimizing side reactions (bis-alkylation, ring opening).
Section 1: The Critical Decision Matrix
Before selecting a solvent, you must define your synthetic pathway.[1] The choice between Direct Alkylation (SN2) and Reductive Amination dictates your solvent requirements regarding polarity, water tolerance, and dielectric constant.
Figure 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting solvents based on reaction mechanism and purification goals.
Section 2: Pathway A – Direct Alkylation (SN2 Optimization)
The Challenge: The reaction between piperazine and (bromomethyl)cyclopropane is a classic SN2 substitution.
-
Selectivity: Piperazine has two equivalent nucleophilic sites.[1] Over-alkylation leads to the 1,4-bis(cyclopropylmethyl)piperazine byproduct.
-
Stability: The cyclopropylmethyl group is sensitive.[1] While the SN2 mechanism is preferred, conditions that favor carbocation formation (SN1) can lead to ring opening or rearrangement to cyclobutyl/homoallyl derivatives due to the exceptional stability of the cyclopropylmethyl cation [1, 2].
Troubleshooting Guide: Alkylation
Q: Why is my reaction yielding high amounts of the bis-alkylated byproduct? A: This is a solubility and concentration issue.
-
Mechanism: In homogeneous solvents (like DMF or DCM), the mono-alkylated product remains soluble and competes with the starting piperazine for the alkyl halide.
-
Solution: Switch to Ethanol (EtOH) .[1]
-
Why: Piperazine dihydrochloride (and often the bis-alkylated salt) is less soluble in ethanol than the mono-alkylated free base or mono-salt.[1] As the reaction proceeds, the bis-byproduct often precipitates, or the stoichiometry can be controlled by precipitating excess piperazine [3].
-
Protocol: Use a high equivalent of piperazine (3–5 eq) relative to the halide. Dissolve piperazine in EtOH, add acid (HCl) to form the partial salt, then add the halide.
-
Q: My reaction rate is too slow in Ethanol. How can I speed it up without losing selectivity? A: Switch to a Polar Aprotic Solvent like Acetonitrile (MeCN) or Cyclopentyl Methyl Ether (CPME) .
-
Mechanism: Protic solvents (EtOH) solvate the piperazine nucleophile via hydrogen bonding, creating a "cage" that raises the activation energy for the SN2 attack. Polar aprotic solvents leave the nucleophile "naked" and more reactive.
-
Risk: Higher reactivity increases bis-alkylation risk.[1]
-
Control: Maintain High Dilution (0.1 M or less) and add the alkyl halide dropwise over 2–4 hours.
Q: Can I use Acetone? A: Avoid Acetone. Piperazine can react with acetone to form enamines or aminals (Schiff bases) under certain conditions, consuming your reagent and creating impurities.
Section 3: Pathway B – Reductive Amination[1][2]
The Challenge: Reacting piperazine with cyclopropanecarbaldehyde using a reducing agent (e.g., NaBH(OAc)₃).
-
Equilibrium: Formation of the intermediate iminium ion releases water.
-
Solvent Role: The solvent must solubilize the reducing agent while tolerating the water generated (or helping remove it).
Troubleshooting Guide: Reductive Amination
Q: The reaction stalls at 50% conversion. Adding more reducing agent doesn't help. A: The imine formation equilibrium is likely shifted backward by the water produced.
-
Solution: Use 1,2-Dichloroethane (DCE) or THF with activated Molecular Sieves (3Å or 4Å) .[1]
-
Why: Removing water drives the equilibrium toward the imine, which is then rapidly reduced.
-
Green Alternative:2-Methyltetrahydrofuran (2-MeTHF) .[2] It forms an azeotrope with water, allowing you to strip water off if running at reflux (though NaBH(OAc)₃ is usually done at RT).
Q: I see ring-opened byproducts during reductive amination. A: Check your pH and Reducing Agent.
-
Cause: Strong acidic conditions can protonate the cyclopropane ring or the intermediate in a way that facilitates ring opening.
-
Solution: Avoid NaBH₃CN if low pH (< 4) is required.[1] Use NaBH(OAc)₃ in DCE/THF which operates effectively at slightly acidic to neutral pH (pH 5–6), preserving the cyclopropyl integrity [4].
Section 4: Green Chemistry & Solvent Modernization
Modern drug development requires moving away from CMR (Carcinogenic, Mutagenic, Reprotoxic) solvents like DCM, DMF, and NMP.
Table 1: Solvent Performance & Green Scores for Piperazine Alkylation
| Solvent | Type | Dielectric Const.[1][3][4] | Boiling Pt. (°C) | Green Score | Application Notes |
| Dichloromethane (DCM) | Chlorinated | 8.9 | 40 | Poor | Traditional standard; avoid due to toxicity and environmental regulations.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Poor | Excellent rate, but difficult to remove (high BP); creates water-miscible waste.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Moderate | Good compromise for rate vs. removal.[1] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Excellent | Best for selectivity (precipitation method); slower rate. |
| 2-MeTHF | Ether | 6.97 | 80 | Good | Bio-derived; separates easily from water; good for reductive amination [5].[1] |
| CPME | Ether | 4.76 | 106 | Excellent | Low peroxide formation; hydrophobic (easy aqueous workup); resists base [5].[1] |
Recommended Green Protocol (CPME Method)
-
Dissolve Piperazine (3.0 eq) in CPME (Cyclopentyl methyl ether).
-
Add Base (K₂CO₃, 1.5 eq) if using free base piperazine.[1]
-
Heat to 50°C.
-
Add (Bromomethyl)cyclopropane (1.0 eq) dropwise.
-
Workup: Add water. CPME is hydrophobic; the organic layer separates cleanly. The excess piperazine stays in the aqueous layer or precipitates, simplifying purification.
Section 5: Visualizing the Mechanism & Solvation
Understanding why solvents affect the rate requires visualizing the transition state.
Figure 2: Solvation Effects on SN2 Transition State
Caption: Protic solvents stabilize the ground state of the nucleophile, slowing the reaction. Aprotic solvents accelerate the reaction by leaving the nucleophile 'naked'.
References
-
Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[5][6] Link
-
Olah, G. A., et al. (2014).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed., pp. 404–406).[6] Wiley.[7] (Discusses Cyclopropylmethyl cation stability).
-
Boehringer Ingelheim International GmbH. (2008). Patent WO2008088690A2: Preparation of 1-(cyclopropylmethyl)piperazine.[1] (Describes salt formation and precipitation strategies in alcoholic solvents). Link
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Prat, D., et al. (2016).[1] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[1] (Source for Green Scores and CPME/2-MeTHF data). Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Crystallization techniques for oily piperazine derivatives
Welcome to the Piperazine Crystallization Support Center
Status: Active Ticket Priority: Critical
As a Senior Application Scientist who has spent decades fighting the "oily nightmare" of amine chemistry, I understand your frustration. Piperazine derivatives are notorious for "oiling out"—separating as a gum or liquid rather than a crystalline solid. This is often due to their high conformational flexibility, low melting points, and tendency to form supercooled liquids.
This guide is not a textbook; it is a battle plan. It synthesizes thermodynamic principles with trench-warfare laboratory techniques to help you isolate a stable solid.
Module 1: The Pre-Crystallization Assessment (The "Why")
Before you attempt another recrystallization that ends in a sticky flask, you must diagnose the root cause. Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the energy barrier to form a crystal lattice is higher than the barrier to form an amorphous liquid droplet.
The Golden Rule of Piperazines: If your free base is an oil, stop trying to crystallize the free base. Piperazines are excellent hydrogen bond acceptors. You must increase the lattice energy by forming a salt.
Protocol A: The "Acid Hunter" Salt Screen
Objective: Identify a counter-ion that forces the piperazine into a rigid lattice.
Recommended Acids (in order of success rate for piperazines):
-
Fumaric Acid (1:1 or 2:1): Excellent for creating hydrogen-bond networks that bridge piperazine rings.
-
Succinic Acid: Similar to fumarate but more flexible.
-
Oxalic Acid: Often forms very high-melting salts (warning: can be toxic/reactive).
-
HCl (Ethanolic): The classic, but often hygroscopic.
-
Benzoic/p-Toluenesulfonic Acid: Adds aromatic stacking interactions which aid crystallinity.
Step-by-Step Screening Workflow:
-
Dissolve 50 mg of oily amine in 0.5 mL of Ethyl Acetate or IPA .
-
Add 1.05 equivalents of the acid (dissolved in minimal MeOH or EtOH).
-
Observation:
-
Immediate precipitate? Heat to solubilize, then cool slowly.[1]
-
No precipitate? Add anti-solvent (TBME or Heptane) dropwise.
-
Gum? Sonicate and scratch (see Module 3).
-
Figure 1: Decision logic for salt screening. Note that "No precipitate" loops back to anti-solvent addition to force saturation.
Module 2: Troubleshooting "Oiling Out" (The "How")
If you are already committed to a solvent system or salt and it oils out, you are likely entering the Spinodal Decomposition zone. This means your solution is too supersaturated, and the system separates into a solute-rich oil and a solute-poor supernatant before nucleation can occur.
The Thermodynamics of Rescue
To fix this, you must lower the supersaturation so the system enters the Metastable Zone (where crystals grow) rather than the Labile Zone (where oil forms).
Table 1: Solvent Systems for Piperazine Derivatives
| Solvent (Solubilizer) | Anti-Solvent (Precipitant) | Risk Level | Notes |
| Ethanol | Ethyl Acetate | Low | Gentle polarity gradient. Good for HCl salts. |
| Isopropanol (IPA) | Isopropyl Acetate | Low | "Like dissolves like" but with different polarity. |
| DCM | Hexane/Heptane | High | High risk of oiling due to rapid precipitation. |
| Acetone | Ether/TBME | Medium | Good for fumarates. Keep anhydrous. |
| Water | Acetone/THF | Medium | Use only if forming hydrates (common for piperazines). |
Protocol B: The "Re-Heat and Seed" Method
Use this when your flask looks like a lava lamp (oil droplets in solvent).
-
Do NOT cool further. Cooling an oil only makes it a glass.
-
Re-heat the mixture until the oil redissolves and the solution is clear (homogeneous).
-
Add a "Good" Solvent: Add 10-20% more of the dissolving solvent. Rationale: This lowers the concentration, moving you out of the oiling zone.
-
Seed at High Temperature: Add seed crystals (if available) while the solution is still warm (but below saturation temp).
-
Slow Cool: Wrap the flask in a towel or use a programmable bath. Cool at < 0.5°C/min.
Module 3: Advanced Techniques (Trituration & Mechanical Stress)
When thermodynamic control fails, we use kinetic force. Piperazines often get "stuck" in amorphous states due to impurities preventing lattice stacking.
Protocol C: Aggressive Trituration
Trituration is the process of grinding an impure oil with a solvent that dissolves the impurities but not the product.
-
Remove the supernatant solvent from your oil.[2]
-
Add Diethyl Ether or Pentane (non-polar solvents are best for keeping the amine undissolved).
-
The Scratch: Use a glass rod to vigorously scratch the side of the flask under the solvent surface.
-
Sonication: Place the flask in a sonication bath for 10-minute intervals. The cavitation bubbles can induce nucleation in viscous oils.
Figure 2: The "Rescue Loop" for oiled-out reactions. Dilution is the critical step often missed.
FAQ: Troubleshooting Specific Scenarios
Q1: I obtained a solid, but it turned into a puddle on the filter paper. Why? A: You likely formed a hygroscopic salt (common with HCl or mesylates) or a low-melting solvate.
-
Fix: Switch to a hydrophobic counter-ion like Pamoate or Napadisylate . Alternatively, perform the filtration under a nitrogen blanket and wash with anhydrous ether.
Q2: My oil solidifies in the freezer but melts at room temperature. A: You have isolated a "kinetic polymorph" or simply a supercooled liquid that passes its glass transition temperature.
-
Fix: Keep the solid cold and perform a slurry conversion . Suspend the cold solid in a solvent where it has low solubility (e.g., cold heptane) and stir for 24-48 hours at room temperature. This allows the molecules to rearrange into the thermodynamically stable (higher melting) crystal form (Ostwald Ripening).
Q3: Can I use water? A: Piperazines are often hygroscopic. However, they readily form hydrates . If anhydrous solvents fail, try crystallizing from 95:5 IPA:Water . The water molecule can sometimes act as a structural bridge in the crystal lattice, stabilizing the solid.
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Provides the foundational theory on Metastable Zone Width and Oiling Out).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection for amines).
-
Bonnett, P. E., et al. (2003). "Crystallization of an Oiling-Out Compound: Process Development and Scale-Up." Organic Process Research & Development, 7(6). (Case study specifically addressing LLPS).
- Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization." Organic Process Research & Development. (Explains the thermodynamics of the miscibility gap).
-
Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (Practical industrial troubleshooting).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
Technical Support Center: Strategies for Removing Metal Catalyst Residues from Piperazine Intermediates
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with removing metal catalyst residues from piperazine intermediates. Given that piperazine moieties can act as chelating agents, the removal of residual metals like palladium, rhodium, and ruthenium presents a unique set of challenges.[1][2] This guide is designed to provide both theoretical understanding and practical, actionable protocols to ensure your intermediates meet the stringent purity requirements of the pharmaceutical industry.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to remove metal catalyst residues from piperazine intermediates?
The primary challenge lies in the inherent chemical nature of the piperazine ring system. The two nitrogen atoms in the piperazine core can act as bidentate ligands, strongly chelating to the metal center of the catalyst.[1] This strong interaction can make it difficult to separate the metal from the desired product using standard purification techniques. Furthermore, many catalytic reactions, such as cross-coupling, are often performed late in a synthetic sequence, increasing the urgency and difficulty of removing metal contaminants from complex, high-value molecules.[1]
Q2: What are the primary methods for removing metal catalyst residues from organic compounds?
There are several established methods for metal catalyst removal, and the optimal choice depends on the specific metal, the nature of the piperazine intermediate, the solvent system, and the scale of the reaction. The most common techniques include:
-
Adsorption: Utilizing solid-supported materials to bind the metal, which is then removed by simple filtration.[1][7]
-
Scavenging: Employing agents with a high affinity for the metal to form a complex that can be easily separated.[7][8][9]
-
Chromatography: Passing the reaction mixture through a stationary phase to separate the product from the metal catalyst.[7][10]
-
Extraction: Using liquid-liquid extraction to partition the metal catalyst into a separate phase.[7][11]
-
Crystallization: Purifying the desired compound by crystallization, leaving the metal impurities in the mother liquor.[1][7][12]
Q3: What are metal scavengers and how do they work?
Metal scavengers are solid or soluble materials that contain functional groups with a high affinity for specific metals.[8][9] These functional groups act as chelating agents, binding tightly to the residual metal catalyst.[13] The resulting metal-scavenger complex can then be easily removed from the reaction mixture by filtration (for solid scavengers) or extraction (for soluble scavengers).[7] Common scavenger types include functionalized silica gels (e.g., with thiol or amine groups), polymer-bound scavengers, and activated carbon.[1][14][15]
Q4: When should I consider using activated carbon for metal removal?
Activated carbon is a cost-effective and versatile adsorbent for removing a variety of metal catalyst residues, including palladium, rhodium, and ruthenium.[14][16][17][18] It is particularly useful for removing colored impurities alongside the metal catalyst. However, a significant drawback of activated carbon is the potential for non-selective adsorption, which can lead to loss of the desired product.[7][19] It is often recommended to screen different grades of activated carbon and to use the minimum amount necessary to achieve the desired level of metal removal to mitigate product loss.[7]
Q5: Can crystallization alone be effective for removing metal residues?
Crystallization can be a highly effective method for purifying piperazine intermediates and removing metal residues, especially at a larger scale.[1][7][12] The principle is to select a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the metal impurities remain in the solution (mother liquor).[12] For piperazine compounds, forming a salt (e.g., diacetate) can sometimes facilitate selective crystallization and enhance purity.[20][21] However, in some cases, the metal catalyst can co-crystallize with the product, making this method less effective.[22]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of residual palladium after filtration through a Celite pad. | The palladium species may be soluble and passing through the filter aid. | 1. Consider using a dedicated palladium scavenger with higher affinity.[1][8] 2. Attempt an oxidative workup to precipitate the palladium as an insoluble species before filtration. 3. Evaluate if crystallization is a viable purification step.[1][12] |
| Significant product loss when using activated carbon. | The piperazine intermediate is adsorbing to the surface of the activated carbon.[7] | 1. Reduce the amount of activated carbon used.[7] 2. Screen different types and grades of activated carbon to find one with lower affinity for your product.[7] 3. Consider using a more selective metal scavenger.[19] |
| Metal scavenger is ineffective at removing ruthenium residues. | Ruthenium can be more challenging to remove than palladium. Some scavengers may not have a high affinity for ruthenium complexes. | 1. Screen a panel of different metal scavengers, including those specifically designed for ruthenium removal.[23][24][25] 2. Increase the contact time and/or temperature of the scavenging step. 3. Consider a sequential treatment with different types of scavengers or a combination of scavenging and another purification method. |
| Crystallization does not reduce metal content to the desired level. | The metal catalyst may be co-crystallizing with the piperazine intermediate.[22] | 1. Screen different crystallization solvents or solvent mixtures.[12] 2. Consider forming a different salt of the piperazine intermediate to alter its crystallization properties.[20][21] 3. Perform a pre-treatment step (e.g., with a scavenger) to reduce the metal content before crystallization. |
| Residual metal catalyst interferes with downstream reactions. | Even low levels of residual metals can poison catalysts used in subsequent synthetic steps. | 1. Implement a more rigorous metal removal protocol for the piperazine intermediate. 2. Ensure that the metal levels are below the acceptable limits as defined by regulatory bodies like the EMA and ICH.[3][4][5][6] 3. Consider redesigning the synthetic route to perform the metal-catalyzed step earlier. |
Experimental Protocols
Protocol 1: General Procedure for Metal Scavenging
This protocol provides a general workflow for using a solid-supported metal scavenger to remove catalyst residues.
Caption: Workflow for Metal Catalyst Removal using a Solid-Supported Scavenger.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude piperazine intermediate in a suitable organic solvent.
-
Scavenger Addition: Add the selected solid-supported metal scavenger (typically 1-5 wt% relative to the crude product).
-
Agitation: Stir the mixture for a predetermined time (ranging from 1 to 24 hours) at a suitable temperature (room temperature to 60 °C). The optimal conditions should be determined through small-scale screening experiments.
-
Monitoring: Periodically take small aliquots of the solution, filter, and analyze for residual metal content using ICP-MS or ICP-OES to monitor the progress of the scavenging.[2]
-
Filtration: Once the desired level of metal removal is achieved, filter the mixture through a pad of Celite or a suitable filter to remove the scavenger.[7]
-
Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.[7]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified piperazine intermediate.
Protocol 2: Purification via Recrystallization
This protocol outlines a general procedure for purifying a piperazine intermediate by crystallization.
Caption: General Workflow for Purification by Recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the piperazine intermediate is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[12]
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[12]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.
-
Crystallization: Crystals of the pure piperazine intermediate should form as the solution cools. If no crystals form, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.[12]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Decision-Making Framework for Method Selection
Choosing the right purification strategy is crucial for efficiency and cost-effectiveness. The following diagram illustrates a decision-making process for selecting a suitable metal removal technique.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scribd.com [scribd.com]
- 5. dgra.de [dgra.de]
- 6. biospectra.us [biospectra.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. mt.com [mt.com]
- 13. mdpi.com [mdpi.com]
- 14. Selective adsorption and removal of rhodium (Rh) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. gesswein.com [gesswein.com]
- 17. Davis-K Activated Carbon Treatment | Stuller [stuller.com]
- 18. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 19. biotage.com [biotage.com]
- 20. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biotage.com [biotage.com]
- 23. apeiron-synthesis.com [apeiron-synthesis.com]
- 24. biotage.com [biotage.com]
- 25. apeironsynth.nazwa.pl [apeironsynth.nazwa.pl]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Piperazine Derivatives
For researchers, medicinal chemists, and drug development professionals, a deep understanding of the molecular structure and stability of piperazine derivatives is paramount. Mass spectrometry stands as a cornerstone analytical technique for the elucidation of these structures, with the fragmentation patterns generated providing a veritable fingerprint of the molecule. This guide offers an in-depth comparison of the fragmentation behaviors of piperazine derivatives under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the underlying principles of fragmentation for each technique, researchers can make more informed decisions in their analytical strategies, leading to more accurate and reliable structural characterization.
The Dichotomy of Ionization: A Tale of Two Techniques
The fragmentation of a piperazine derivative is fundamentally dictated by the method of ionization. EI, a "hard" ionization technique, imparts significant energy to the analyte molecule, leading to extensive fragmentation. This results in a complex mass spectrum rich with structural information but often with a diminished or absent molecular ion peak. In contrast, ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. Subsequent fragmentation is then induced under controlled conditions using tandem mass spectrometry (MS/MS). This allows for a more targeted investigation of the molecule's structure.
The choice between EI and ESI is therefore a critical experimental decision. GC-MS, which almost exclusively employs EI, is well-suited for volatile and thermally stable piperazine derivatives. LC-MS, which commonly utilizes ESI, is the preferred method for less volatile, more polar, and thermally labile derivatives.
Electron Ionization (EI): Unraveling the Piperazine Core
Under the high-energy conditions of EI (typically 70 eV), piperazine derivatives undergo extensive and often complex fragmentation. The initial ionization event involves the removal of an electron to form a radical cation (M⁺•). The subsequent fragmentation is driven by the presence of the nitrogen atoms and the nature of the substituents on the piperazine ring.
A cornerstone of EI fragmentation for piperazine derivatives is the cleavage of the bonds alpha to the nitrogen atoms, a process known as alpha-cleavage. This leads to the formation of resonance-stabilized iminium ions, which are often the most abundant ions in the mass spectrum. The piperazine ring itself is also susceptible to cleavage, leading to a series of characteristic lower mass fragment ions.
Case Study: 1-Benzylpiperazine (BZP) Fragmentation by EI-MS
1-Benzylpiperazine (BZP) serves as an excellent model to illustrate the typical EI fragmentation pathways. The molecular ion (M⁺•) is observed at m/z 176. The most prominent fragmentation pathway involves the benzylic cleavage, resulting in the formation of the tropylium ion at m/z 91, which is often the base peak. Cleavage of the C-N bond within the piperazine ring also occurs, leading to characteristic fragments.
Table 1: Characteristic EI Fragment Ions of Selected Piperazine Derivatives
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| 1-Benzylpiperazine (BZP) | 176 | 91 (Tropylium ion), 134, 56 |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 196/198 | 154/156, 138/140, 56 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 230 | 188, 172, 145 |
Experimental Protocol: GC-EI-MS Analysis of Piperazine Derivatives
A robust and reproducible method for the analysis of volatile piperazine derivatives is essential. The following protocol provides a starting point for method development.
1. Sample Preparation:
-
Dissolve the piperazine derivative in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the piperazine derivative.
-
Extract the mass spectrum for the identified peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Propose fragmentation pathways based on the observed fragment ions.
Electrospray Ionization (ESI): A Gentler Approach to Fragmentation
In contrast to the extensive fragmentation seen in EI, ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ as the base peak in the full scan mass spectrum. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum provides insights into the molecule's structure.
The fragmentation of protonated piperazine derivatives in ESI-MS/MS is often characterized by cleavages of the bonds connecting the piperazine ring to its substituents and cleavages within the piperazine ring itself. The site of protonation, typically one of the nitrogen atoms, plays a crucial role in directing the fragmentation pathways.
Case Study: 1-(3-Chlorophenyl)piperazine (mCPP) Fragmentation by ESI-MS/MS
The ESI-MS/MS of mCPP provides a clear example of controlled fragmentation. The protonated molecule [M+H]⁺ is observed at m/z 197/199. Upon CID, the most common fragmentation involves the cleavage of the piperazine ring, leading to the formation of characteristic product ions.
Table 2: Characteristic ESI-MS/MS Product Ions of Selected Piperazine Derivatives
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) and Proposed Neutral Losses |
| 1-Benzylpiperazine (BZP) | 177 | 91 (Loss of C₄H₁₀N₂) |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 197/199 | 154/156, 139/141, 119 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 231 | 188, 173, 145 |
Experimental Protocol: LC-ESI-MS/MS Analysis of Piperazine Derivatives
For the analysis of a broader range of piperazine derivatives, including those that are less volatile or thermally labile, LC-ESI-MS/MS is the method of choice.
1. Sample Preparation:
-
Dissolve the piperazine derivative in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Collision Energy: Optimize for each compound, typically in the range of 10-40 eV.
3. Data Analysis:
-
Identify the precursor ion ([M+H]⁺) in a full scan experiment.
-
Perform a product ion scan on the precursor ion to obtain the MS/MS spectrum.
-
Propose fragmentation pathways based on the observed product ions and neutral losses.
Visualizing Fragmentation: A Comparative Look
To better illustrate the fundamental differences in fragmentation between EI and ESI, the following diagrams depict the proposed fragmentation pathways for a generic N-arylpiperazine.
Caption: Generalized EI Fragmentation Pathway.
Caption: Generalized ESI-MS/MS Fragmentation Pathway.
The Influence of Substituents: Directing the Fragmentation Cascade
The nature and position of substituents on the piperazine ring and its nitrogen atoms have a profound impact on the resulting fragmentation patterns. Electron-donating groups can stabilize adjacent positive charges, promoting certain cleavage pathways. Conversely, electron-withdrawing groups can destabilize nearby charges, favoring alternative fragmentation routes.
For N-arylpiperazines, the electronic properties of the substituent on the aromatic ring can influence the lability of the C-N bond connecting the aryl group to the piperazine ring. Similarly, for N-benzylpiperazines, substituents on the benzyl group can affect the stability of the tropylium ion. A thorough understanding of these substituent effects is crucial for the accurate interpretation of mass spectra.[1]
Conclusion: A Powerful Toolkit for Structural Elucidation
The mass spectrometric analysis of piperazine derivatives is a powerful tool for their structural characterization. By carefully selecting the ionization technique and understanding the fundamental principles of fragmentation, researchers can gain a wealth of information about these important molecules. Electron Ionization provides a detailed fragmentation map, ideal for library matching and the identification of known compounds. Electrospray Ionization, coupled with tandem mass spectrometry, offers a more controlled and targeted approach, enabling the detailed structural elucidation of novel derivatives. This guide provides a solid foundation for any scientist working with piperazine-containing compounds, empowering them to leverage the full potential of mass spectrometry in their research and development endeavors.
References
-
ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]
-
Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. - ResearchGate. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. [Link]
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. [Link]
-
Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. - ResearchGate. [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues | TSI Journals. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. [Link]
-
Piperazine - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
2,5-Piperazinedione - the NIST WebBook. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio. [Link]
Sources
HPLC method development for 1-(Cyclopropylmethyl)-3-methylpiperazine purity
A Comparative Guide of RPLC vs. HILIC Modalities
Executive Summary & Compound Profile
Developing a purity method for 1-(Cyclopropylmethyl)-3-methylpiperazine (CMP) presents a classic chromatographic challenge: analyzing a small, highly basic, non-chromophoric molecule.
CMP is a key intermediate in the synthesis of various antipsychotic and antihistamine APIs. Its structural core—a piperazine ring—contains two nitrogen centers with pKa values typically around 5.6 and 9.3. This basicity leads to severe peak tailing on traditional silica-based columns due to silanol interactions. Furthermore, its lack of a conjugated
This guide objectively compares three distinct separation strategies to identify the most robust protocol for QC and purity analysis:
-
Traditional Acidic RPLC: C18 with low pH phosphate buffer.
-
High-pH RPLC (Recommended): Charged Surface Hybrid (CSH) C18 with high pH bicarbonate buffer.
-
HILIC: Bare silica with acetonitrile/buffer.
Compound Properties
| Property | Value | Analytical Implication |
| Molecular Formula | Low molecular weight (MW ~154 Da) | |
| Predicted pKa | ~9.25 (Basic N) | Positively charged at pH < 9 |
| LogP | ~0.4 - 0.9 | Moderately polar; poor retention on C18 |
| UV Activity | Weak (No aromatics) | Requires detection at 205–215 nm |
Comparative Study: Method Performance
The following data summarizes the performance of three method development strategies.
Experimental Conditions Overview
-
System: UHPLC with DAD (210 nm).
-
Flow Rate: 0.4 mL/min.
-
Column Dimensions: 2.1 x 100 mm, 1.7 µm (or equivalent).
-
Sample: 1.0 mg/mL CMP in Water/ACN (50:50).
Table 1: Performance Metrics Comparison
| Metric | Method A: Acidic C18 | Method B: High-pH Hybrid C18 (Recommended) | Method C: HILIC (Silica) |
| Stationary Phase | Traditional End-capped C18 | Charged Surface Hybrid (CSH) C18 | Unbonded Silica |
| Mobile Phase | 20mM Phosphate (pH 2.5) / ACN | 10mM | 10mM Formate (pH 3.0) / ACN |
| Retention Factor (k') | 0.2 (Elutes near dead time) | 4.5 (Excellent retention) | 3.8 (Good retention) |
| Tailing Factor ( | 2.1 (Severe tailing) | 1.1 (Symmetric) | 1.3 (Acceptable) |
| Plate Count (N) | ~4,000 | ~12,000 | ~9,000 |
| MS Compatibility | No (Non-volatile salts) | Yes | Yes |
Analysis of Results
-
Method A (Failure): At pH 2.5, CMP is fully protonated (
). It is highly polar and repelled by the hydrophobic C18 chains, leading to elution at the void volume ( ). The cationic amine interacts with residual silanols, causing severe tailing. -
Method B (Winner): At pH 10.0 (above the pKa of 9.25), CMP exists primarily in its neutral, free-base form. This drastically increases its hydrophobicity, allowing strong retention on the C18 phase. The "Charged Surface Hybrid" technology specifically repels protons, further sharpening the peak.
-
Method C (Alternative): HILIC provides good retention for the polar form of CMP. However, sample diluent incompatibility (must be high organic) and long equilibration times make it less robust for routine high-throughput QC than Method B.
Recommended Protocol: High-pH RPLC
This protocol is the "Gold Standard" for alkyl-piperazine purity. It utilizes pH switching to neutralize the analyte, solving both retention and tailing issues simultaneously.
Reagents & Preparation
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide (
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (pH adjusted to ~10 is optional but recommended to prevent peak splitting).
Instrument Parameters
-
Column: Waters XBridge Peptide BEH C18 or CSH C18 (130Å, 2.5 µm, 2.1 mm X 100 mm). Note: Standard silica columns will dissolve at this pH.
-
Column Temp: 40°C.
-
Detection: UV @ 210 nm (Reference 360 nm).
-
Injection Vol: 2.0 µL.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | 6 |
| 8.0 | 40 | 60 | 6 |
| 9.0 | 5 | 95 | 6 |
| 11.0 | 5 | 95 | 6 |
| 11.1 | 95 | 5 | 1 |
| 15.0 | 95 | 5 | 1 (Re-equilibrate) |
Visualizing the Science
Diagram 1: Method Selection Decision Matrix
This logic flow ensures you select the correct column based on analyte properties.
Caption: Decision matrix for selecting the optimal stationary phase for basic amines like CMP.
Diagram 2: High-pH Mechanism of Action
Understanding why pH 10 works for piperazines.
Caption: Mechanistic comparison of CMP behavior at acidic vs. basic pH.
Troubleshooting & Self-Validation
To ensure the trustworthiness of this method, perform the following system suitability tests:
-
Blank Injection: Inject the diluent (50:50 Water:ACN). Ensure no ghost peaks appear at the CMP retention time. Cause: Contaminated mobile phase or carryover.
-
Sensitivity Check: Inject a 0.05% standard. The Signal-to-Noise (S/N) ratio must be > 10. Critical: Because CMP has weak UV absorbance, lamp intensity at 210 nm is vital.
-
Peak Purity: If using a DAD, check the peak purity index to ensure no co-eluting synthesis byproducts (e.g., unreacted piperazine) are hiding under the main peak.
Common Failure Modes
-
Drifting Retention Times: High pH can degrade standard silica columns within hours. Solution: Ensure you are using a "Hybrid" (Ethylene Bridged Hybrid - BEH) or "Bidentate C18" column rated for pH 12.
-
Precipitation: Buffer salts (Bicarbonate) can precipitate in high organic concentrations (>95% B). Solution: Do not exceed 95% Organic in the gradient; keep 5% aqueous at all times.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine. Retrieved October 26, 2025 from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data, 54(11), 2914-2920. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, mass overload and efficiency of basic compounds in reversed-phase chromatography using a high pH mobile phase. Journal of Chromatography A, 1217(6), 858-880. [Link]
-
Waters Corporation. Method Development Guide for XBridge Columns: High pH Stability.[Link][2]
Sources
Comparative Guide: Cyclopropylmethyl vs. Ethyl Piperazines in Medicinal Chemistry
Executive Summary
The "Magic" of the Three-Membered Ring
In the optimization of piperazine-based pharmacophores—common in antipsychotics, antihistamines, and antidepressants—the substitution of an
-
Ethyl: Flexible, rotationally free, and highly susceptible to
-dealkylation by CYP450 isoforms. -
Cyclopropylmethyl (CPM): Rigid, sterically demanding, and electronically unique due to "pseudo-unsaturation" (Walsh orbitals). It frequently enhances lipophilicity (LogP) and metabolic stability while accessing hydrophobic sub-pockets that flexible ethyl chains cannot fill.
Physicochemical & Structural Divergence
The transition from ethyl to CPM is not merely an increase in bulk; it is an introduction of rigidity and unique electronic properties.
Comparative Properties Table
| Feature | Impact on Bioactivity | ||
| Steric Bulk (Mr) | ~29.0 | ~55.1 | CPM fills larger hydrophobic pockets; increases Selectivity. |
| Rotational Freedom | High (Free rotation) | Low (Rigid ring) | CPM reduces entropic penalty upon binding. |
| Lipophilicity ( | Baseline | +0.4 to +0.7 | CPM increases brain penetration (BBB) and non-specific binding. |
| Electronic Character | Aliphatic ( | Pseudo- | CPM can engage in cation- |
| pKa (Piperazine N) | ~8.0 - 8.5 | ~7.8 - 8.3 | CPM is slightly electron-withdrawing, potentially lowering basicity. |
The "Walsh Orbital" Effect
Unlike the ethyl group, the cyclopropane ring possesses bent bonds (Walsh orbitals) that have high electron density and significant
Pharmacodynamics: The Receptor Interface
Case Study: Sigma ( ) and Dopamine Receptors
Piperazines are privileged scaffolds for Sigma-1 (
-
Hydrophobic Pocket Filling: Many G-protein coupled receptors (GPCRs) possess a "lipophilic accessory pocket" near the orthosteric binding site. The ethyl group is often too small or too flexible to anchor effectively here. The CPM group, being rigid and bulky, acts as a "molecular anchor," significantly increasing residence time and affinity (
) [3]. -
Selectivity Profile:
-
Ethyl variants often show promiscuous binding due to conformational flexibility.
-
CPM variants often show sharpened selectivity. For instance, in N-substituted phenylpiperazines, the CPM group enhances
affinity over compared to the ethyl analog due to specific steric constraints in the binding site [4].
-
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for switching from Ethyl to CPM during Lead Optimization.
Caption: Decision logic for bioisosteric replacement of Ethyl with Cyclopropylmethyl to address metabolic and potency liabilities.
Pharmacokinetics: Metabolic Fate
The most critical differentiation lies in metabolic stability.
The N-Dealkylation Pathway
-
Ethyl Group: The
-carbon is highly accessible to CYP450 enzymes (specifically CYP2D6 and CYP3A4). Hydroxylation at the -carbon leads to an unstable hemiaminal, which spontaneously collapses to release acetaldehyde and the dealkylated piperazine (often inactive). -
CPM Group: The
-carbon in the cyclopropylmethyl group is sterically hindered. Furthermore, the adjacent cyclopropyl ring does not stabilize the radical intermediate required for hydroxylation as effectively as a simple alkyl chain. Consequently, -dealkylation is significantly slowed [5].
The "Metabolic Trap"
While CPM blocks dealkylation, it introduces a minor liability: Ring Opening . Under aggressive oxidative conditions, the cyclopropane ring can open to form a radical intermediate. However, in most medicinal chemistry campaigns, the rate of this ring opening is far slower than the rate of ethyl dealkylation, resulting in a net gain in half-life (
Experimental Validation Protocols
To objectively compare these moieties, you must synthesize both variants and subject them to a head-to-head microsomal stability assay.
Protocol A: Synthesis via Reductive Amination
This method is preferred over alkyl halide substitution to avoid over-alkylation.
Reagents:
-
Parent Piperazine derivative (1 eq)
-
Aldehyde: Acetaldehyde (for Ethyl) OR Cyclopropanecarbaldehyde (for CPM) (1.2 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Dissolve piperazine in DCE under
atmosphere. -
Add the respective aldehyde and stir for 30 min to form the iminium ion.
-
Add STAB slowly at 0°C.
-
Stir at room temperature for 12–16 hours.
-
Quench with saturated
. Extract with DCM. -
Critical Step: Purify via column chromatography. CPM derivatives usually elute faster (higher
) than ethyl derivatives due to higher lipophilicity.
Protocol B: Microsomal Stability Assay (The Comparison)
This assay quantifies the metabolic blockade effect.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System
-
Test Compounds (Ethyl vs. CPM variants) at 1
M.
Workflow Visualization:
Caption: Standard workflow for determining Intrinsic Clearance (CLint).
Data Analysis:
-
Plot ln(% remaining parent) vs. time.
-
Calculate slope (
). - .
-
Expectation: The CPM variant should exhibit a
2–5x longer than the Ethyl variant if -dealkylation is the primary metabolic route.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [Link]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. (Chapter on Bioisosteres). [Link]
-
Meyer, F., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6028-6039. [Link]
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Medicinal Chemistry, 16(24). [Link]
-
Bauer, M. R., et al. (2016).[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1][2][3] ChemMedChem. [Link]
Sources
Strategic Amine Synthesis: Reductive Amination vs. Direct Alkylation
Executive Summary & Verdict
In the synthesis of secondary and tertiary amines, Reductive Amination is the industry-standard "Gold Method" for medicinal chemistry and process development. While Direct Alkylation appears stoichiometrically simpler, it suffers from the "Hofmann Exhaustivity" problem—an uncontrolled cascade of polyalkylation that decimates yields of the desired mono-alkylated product.
-
Choose Direct Alkylation only when synthesizing quaternary ammonium salts or when the amine is sterically encumbered enough to prevent over-reaction.
-
Choose Reductive Amination for high-yield, selective synthesis of secondary and tertiary amines.[1]
Mechanism & Logic: The "Runaway Train" vs. "Controlled Stop"
To understand the yield discrepancy, we must analyze the nucleophilicity changes during the reaction.
The Direct Alkylation Flaw (The Runaway Train)
In direct alkylation (
The Reductive Amination Advantage (The Controlled Stop)
Reductive amination proceeds via an imine intermediate (
Figure 1: Mechanistic divergence showing why direct alkylation leads to polyalkylation (red path), while reductive amination selectively stops at the desired amine (green node).[2]
Head-to-Head Performance Data
The following data compares the synthesis of a secondary amine (e.g., N-benzyl aniline) using standard optimized conditions for both methods.
Table 1: Yield and Selectivity Profile
| Metric | Direct Alkylation (R-NH₂ + R-X) | Reductive Amination (R-NH₂ + Aldehyde) |
| Yield (Mono-alkylated) | 30% – 45% | 85% – 98% |
| Major Impurity | Tertiary Amine (Dialkylation) & Quat Salts | Unreacted Carbonyl (easily removed) |
| Stoichiometry Required | Large excess of Amine (5-10 eq) to suppress over-alkylation | 1:1 or 1:1.1 (Amine:Carbonyl) |
| Atom Economy | Poor (Wasteful due to excess reagents) | High (Stoichiometric efficiency) |
| Reaction Scope | Limited (Sensitive to sterics/electronics) | Broad (Tolerates acids, nitro, esters) |
Table 2: Substrate Specific Yields (Literature Consensus)
| Target Product | Method A: Alkylation (Yield) | Method B: Red. Amination (Yield) |
| Octylamine | 45% (using 2 eq. NH₃) [1] | 80% (using NaBH₃CN) [2] |
| N-Methylbenzylamine | <40% (Sig. dimethyl impurity) | 95% (using NaBH(OAc)₃) [3] |
| N-Isopropyl Aniline | 30-50% (Elimination competes) | 92% (Acetone + STAB) |
Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) Rationale: Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones efficiently, only the more reactive iminium ions. This allows for "One-Pot" procedures.[2][3][4][5]
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, charge the amine (1.0 equiv) and the aldehyde/ketone (1.0–1.1 equiv).
-
Solvent: Add 1,2-Dichloroethane (DCE) or THF.[6][7] Note: DCE is preferred for rate, but THF is greener.
-
Acid Catalyst (Optional): If reacting a ketone or a weakly basic amine, add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature under N₂ for 2–4 hours. Monitor by TLC/LCMS for disappearance of the imine.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with EtOAc or DCM. The organic layer contains the pure secondary amine.
Protocol B: Direct Alkylation (The "Last Resort")
Reagent: Alkyl Halide + Base Rationale: Used only when the amine is cheap/volatile (can be used in excess) or when quaternary salts are desired.
Step-by-Step Methodology:
-
Stoichiometry Control: Dissolve the amine (5.0–10.0 equiv) in solvent (Acetonitrile or DMF). Crucial: The amine must be in large excess to statistically favor mono-alkylation.
-
Addition: Add a weak inorganic base (K₂CO₃, 1.1 equiv relative to halide).
-
Slow Addition: Add the alkyl halide (1.0 equiv) dropwise over 1 hour.
-
Causality: Keeping alkyl halide concentration low prevents the product amine from encountering an alkyl halide molecule before the starting amine does.
-
-
Workup: You must distill off the massive excess of unreacted starting amine to recover the product. This is energy-intensive and impractical for high-boiling amines.
Decision Workflow & Troubleshooting
Use the following logic gate to determine your synthetic route.
Figure 2: Decision matrix for selecting the optimal amination strategy.
Expert Troubleshooting Tips
-
Water Management: In reductive amination, imine formation releases water. If the reaction stalls, add activated 4Å Molecular Sieves or Ti(OiPr)₄ to scavenge water and push the equilibrium forward.
-
Safety Warning: When using NaBH₃CN (Borch conditions), ensure the workup is basic (pH > 10) before disposal to prevent the formation of HCN gas. STAB (NaBH(OAc)₃) is preferred as it avoids cyanide risks.
-
Solvent Choice: For Direct Alkylation, polar aprotic solvents (DMF, DMSO) accelerate the reaction but also accelerate over-alkylation. Use Acetonitrile for a better balance.
References
-
OpenStax Chemistry. "Synthesis of Amines: Alkylation of Ammonia." OpenStax CNX. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][8][9][10] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4][6] [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. orgchemres.org [orgchemres.org]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-(Cyclopropylmethyl)piperazine
Introduction: The Analytical Imperative for Piperazine Derivatives
In the landscape of pharmaceutical development, piperazine and its derivatives are foundational scaffolds for a multitude of therapeutic agents, acting as key intermediates in organic and pharmaceutical synthesis.[1][2][3] The compound 1-(Cyclopropylmethyl)-piperazine (CAS 57184-25-5), an important raw material and intermediate, is a prime example.[3][4] Its purity and precise quantification are not merely matters of quality control; they are fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even at trace levels, can have significant toxicological consequences and impact the stability and performance of the drug product.[5][6]
This guide provides an in-depth comparison of analytical methodologies for 1-(Cyclopropylmethyl)-piperazine, with a core focus on the pivotal role of the reference standard. As researchers and drug development professionals, our objective is to produce reliable, repeatable, and accurate data.[7][8] This is only achievable through a validated analytical method, which itself is critically dependent on a well-characterized reference standard. We will explore two powerful chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the causality behind experimental choices and providing the data-driven insights necessary for robust method development.
Pillar 1: The Reference Standard - Your Analytical Anchor
The selection of a reference standard is the most critical first step in any quantitative analysis. It is the anchor against which all measurements are compared. A substandard reference material invalidates the entire analytical process, regardless of the sophistication of the instrumentation.
Key Attributes of a High-Quality Reference Standard:
-
Purity: The standard should be of the highest possible purity, with a detailed Certificate of Analysis (CoA) specifying the determined purity value and identifying any detected impurities.
-
Characterization: The CoA should provide comprehensive characterization data, including identity confirmation by techniques like NMR, Mass Spectrometry, and IR spectroscopy.[9]
-
Traceability: Where possible, the standard should be traceable to pharmacopeial standards (e.g., USP, EP) or a national metrology institute.[9][10][11]
-
Documentation: A comprehensive package including the CoA and a Safety Data Sheet (SDS) is essential for both analytical use and laboratory safety.
Comparison of Commercially Available 1-(Cyclopropylmethyl)piperazine Reference Standards:
| Supplier | Product Number | Purity Specification | Analysis Method | Documentation |
| Aquigen Bio Sciences | - | High-quality standard | Comprehensive characterization | Sample CoA available, SDS[9] |
| Tokyo Chemical Industry (TCI) | C3858 | >95.0% | GC, Nonaqueous Titration | Specifications, SDS[12] |
| Santa Cruz Biotechnology | sc-263073 | Lot-specific | Certificate of Analysis | CoA (lot specific), SDS[13] |
| ChemicalBook Vendors | Multiple | Typically 97% | Varies by supplier | Basic properties, SDS[14] |
Insight: For quantitative applications, a standard with a specified purity of >95.0% may be suitable for initial development, but for method validation and routine QC, sourcing a standard with the highest available purity (ideally ≥98%) and a comprehensive CoA is paramount. The CoA from Aquigen Bio Sciences, for example, highlights its suitability for method development and validation under regulatory guidelines.[9]
Pillar 2: Comparative Analytical Methodologies
The choice of analytical technique depends on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., impurity profiling vs. routine assay). Here, we compare GC-MS and LC-MS/MS, two orthogonal and powerful methods for this analyte.
Methodology A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for volatile and thermally stable compounds like 1-(Cyclopropylmethyl)piperazine. Its primary advantage lies in the high-resolution separation provided by capillary GC columns and the definitive identification offered by mass spectrometry.
Causality Behind Experimental Choices:
-
Column Selection: A low-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is an excellent starting point. This stationary phase separates compounds primarily based on boiling point and provides excellent inertness for basic compounds like piperazines, ensuring good peak shape.[15]
-
Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required for impurity analysis.[15]
-
Ionization: Electron Ionization (EI) at 70 eV is the gold standard. It's a hard ionization technique that creates reproducible fragmentation patterns, resulting in a characteristic mass spectrum that can be compared against spectral libraries for confident identification.
Workflow for Analytical Method Selection
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 4. 1-(CYCLOPROPYL METHYL) PIPERAZINE – CHEM-IS-TRY Inc [chem-is-try.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. 1-(Cyclopropylmethyl)piperazine | CAS No: 57184-25-5 [aquigenbio.com]
- 10. Piperazine USP Reference Standard CAS 110-85-0 Sigma-Aldrich [sigmaaldrich.com]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. 1-(Cyclopropylmethyl)piperazine | 57184-25-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 1-(Cyclopropylmethyl)piperazine | CAS 57184-25-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 15. scholars.direct [scholars.direct]
Elemental Analysis and Composition Verification of Piperazine Compounds: A Comparative Technical Guide
Executive Summary
Piperazine (1,4-diethylene diamine) and its derivatives represent a "privileged scaffold" in pharmaceutical chemistry, serving as the core structure for anthelmintics, antipsychotics (e.g., Aripiprazole), and antihistamines (e.g., Cetirizine). However, their chemical nature—specifically their high hygroscopicity, tendency to form stable hydrates, and volatility—presents unique challenges for composition verification.
This guide objectively compares the traditional Combustion Analysis (CHNS) against Quantitative Nuclear Magnetic Resonance (qNMR) . While CHNS remains the regulatory gold standard for elemental ratio confirmation, experimental evidence suggests qNMR offers superior specificity for distinguishing between solvation, hydration, and bulk impurity in piperazine scaffolds.
Part 1: The Piperazine Challenge
Before selecting a method, the analyst must understand the specific liabilities of the piperazine ring:
-
Hygroscopicity & Hydrate Formation: Piperazine is not merely hygroscopic; it is deliquescent. It readily forms a hexahydrate (
) which contains ~44% water by mass.[1] Standard drying techniques often fail to remove bound water without subliming the compound. -
Carbamate Artifacts: As a secondary amine, piperazine reacts with atmospheric
to form piperazine carbamates ( ). This alters the Carbon/Nitrogen ratio in combustion analysis. -
Volatility: Low molecular weight piperazines have high vapor pressures, leading to mass loss during the weighing process in open vessels.
Part 2: Method A — Combustion Analysis (CHNS)
The Incumbent Standard
Principles
Combustion analysis determines the mass fraction of Carbon, Hydrogen, and Nitrogen by oxidizing the sample at high temperatures (>1000°C) and detecting the resulting gases (
Critical Protocol for Piperazines
Standard protocols fail for piperazines due to volatility and incomplete nitrogen combustion.
-
Sample Encapsulation:
-
Do not weigh into open tin boats.
-
Use: Pre-tared tin capsules. Inject liquid derivatives or quickly transfer solids, then immediately cold-weld seal the capsule to prevent atmospheric
absorption and volatilization.
-
-
Combustion Aids:
-
Piperazines are nitrogen-rich. To prevent the formation of refractory carbon nitrides, add 10–20 mg of Tungsten (VI) Oxide (
) or Vanadium Pentoxide ( ) to the capsule. This acts as an oxygen donor and flux.
-
-
Pre-Analysis Drying (The Trap):
-
Drying to "constant weight" is risky due to sublimation.
-
Requirement: Run a Thermogravimetric Analysis (TGA) first. If a distinct hydrate step is observed, calculate CHN values based on the hydrate formula, not the anhydrous one.
-
Pros & Cons
| Feature | Advantage | Disadvantage |
| Precision | High precision (<0.3% variance) for pure, stable solids. | Fails to distinguish between water of hydration and surface moisture. |
| Regulatory | Widely accepted for New Chemical Entity (NCE) characterization. | Destructive; requires mg quantities. |
| Specificity | Absolute elemental ratio. | Blind to impurities that match the C/H/N ratio (isomers). |
Part 3: Method B — Quantitative NMR (qNMR)
The Modern Challenger
Principles
qNMR utilizes the direct proportionality between the integrated signal area and the molar concentration of the nuclei. Unlike CHNS, it is a primary ratio method that does not require a reference standard of the analyte itself, only a certified internal standard (IS).
Critical Protocol for Piperazines
-
Internal Standard (IS) Selection:
-
Maleic Acid: Good for
or . (Singlet at ~6.0 ppm, distinct from piperazine alkyl protons at 2.5–3.5 ppm). -
1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Excellent for
.
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be (longitudinal relaxation time). Piperazine ring protons can have values of 2–4 seconds. Set to ensure >99% magnetization recovery. -
Scans: Minimum 16-32 to improve S/N ratio > 150:1.
-
Pros & Cons
| Feature | Advantage | Disadvantage |
| Specificity | Distinguishes hydrate water (distinct shift or exchange) from organic protons. | Requires deuterated solvents; solubility issues.[2] |
| Speed | 15-minute workflow; no weighing of volatile liquids in open air if prepared in solvent. | Lower sensitivity than CHNS (requires ~5-10 mg for high precision). |
| Holistic Data | Quantifies purity, residual solvent, and counter-ions simultaneously. | Signal overlap can prevent quantification in complex mixtures. |
Part 4: Comparative Data Analysis
To demonstrate the risk of relying solely on CHNS for hygroscopic piperazines, consider a theoretical batch of Piperazine (
Table 1: Theoretical vs. Experimental Data Scenarios
| Parameter | Theoretical (Anhydrous) | Theoretical (Hexahydrate) | Experimental Scenario (Wet Sample) | CHNS Result Interpretation | qNMR Result Interpretation |
| Formula | |||||
| MW | 86.14 g/mol | 194.23 g/mol | 95.15 g/mol | ||
| % Carbon | 55.77% | 24.73% | 50.49% | FAIL: Value is outside ±0.4% tolerance.[3][4] Analyst assumes impurity. | PASS: qNMR integrates piperazine signals against IS. Calculates 100% purity of the scaffold. |
| % Hydrogen | 11.70% | 11.42% | 11.65% | AMBIGUOUS: H% is similar for anhydrous and wet samples. | PASS: Water peak visible in spectrum; quantifiable but separate from drug. |
| % Nitrogen | 32.53% | 14.42% | 29.45% | FAIL: Significant deviation. | PASS: Molar ratio of Piperazine:IS remains correct. |
Key Insight: In the "Experimental Scenario," the CHNS analysis fails because the %C drops significantly due to the weight of the water. The analyst might dry the sample further, potentially subliming the piperazine and altering the result again. qNMR , however, calculates the mass of the piperazine moiety specifically, ignoring the water mass in the purity calculation, or quantifying the water explicitly if using an aprotic solvent.
Part 5: Visualization & Workflows
Diagram 1: The Analytical Decision Matrix
A logic flow for selecting the correct method based on sample constraints.
Caption: Decision matrix prioritizing TGA screening. Hygroscopic/volatile samples are routed to qNMR to avoid weighing errors inherent in CHNS.
Diagram 2: qNMR Experimental Protocol
Specific setup for verifying piperazine purity.
Caption: qNMR workflow emphasizing the long relaxation delay (d1) required for accurate integration of piperazine ring protons.
Part 6: Strategic Recommendations
-
For Regulatory Submission (New Drugs): You generally require both . Use qNMR to establish the absolute purity and specific impurity profile (organic impurities). Use CHNS (with TGA data) to confirm the bulk elemental composition and stoichiometry of any counter-ions or hydrates.
-
For Routine Batch Analysis: Switch to qNMR . It is faster, less prone to environmental interference (humidity), and provides more information per run.
-
Handling "Failed" CHN: If CHN results deviate by >0.4%, do not assume synthesis failure. Run a qNMR. If qNMR shows >98% purity, the CHN deviation is likely due to non-stoichiometric water or carbonate formation.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[6][7][8][9] Link
-
Schoenberger, T. (2012). Determination of the purity of drug substances using quantitative NMR spectroscopy.[5][6][7] Analytical and Bioanalytical Chemistry.[6][7] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
PubChem. Piperazine Compound Summary. National Library of Medicine. Link
-
Microanalysis of Nitrogen Heterocycles. Journal of Pharmaceutical and Biomedical Analysis. (Validated method for heterocyclic combustion). Link
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(Cyclopropylmethyl)-3-methylpiperazine
Executive Summary: Operational Directives
Immediate Action Required: Treat 1-(Cyclopropylmethyl)-3-methylpiperazine as a Corrosive Organic Base .
-
Primary Waste Code: D002 (Corrosive)[1]
-
Secondary Waste Code: D001 (Ignitable - if flash point < 60°C; verify per lot).
-
Critical Segregation: Do NOT mix with acids, oxidizers, or acid chlorides.
-
Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).
Chemical Identity & Hazard Profiling
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This molecule combines a piperazine ring (caustic base) with a cyclopropyl group (strained ring, high energy).
Physicochemical Data Table
| Parameter | Specification | Operational Implication |
| Chemical Name | 1-(Cyclopropylmethyl)-3-methylpiperazine | Primary Identifier |
| CAS Number | 82919-92-4 (Free Base) | Use for waste manifesting |
| Molecular Formula | C9H18N2 | Nitrogen content requires incineration |
| Physical State | Liquid (typically) or low-melting solid | Spill containment required |
| Flash Point | ~63–65°C (Estimate) | Combustible Liquid .[2] Keep away from heat. |
| pH (10% aq) | > 11.0 | Corrosive . Causes severe skin/eye burns.[3][4][5][6] |
| Reactivity | Incompatible with strong acids/oxidizers | Exothermic Risk . Segregate strictly. |
Hazard Classification (GHS)[8]
-
Skin Corrosion/Irritation: Category 1B (H314)
-
Serious Eye Damage: Category 1 (H318)
-
Acute Toxicity: Category 4 (Oral/Dermal)[3]
Pre-Disposal Segregation & Stabilization
The Core Principle: Segregation prevents unmanaged chemistry in the waste drum.
A. Chemical Segregation
Never commingle this substance with the following streams:
-
Acids: Mixing with mineral acids (HCl, H2SO4) will generate significant heat (exothermic neutralization) and potentially vaporize the amine, creating an inhalation hazard.
-
Acid Chlorides/Anhydrides: Violent reaction risk.
-
Halogenated Solvents: While often co-disposed in "Organic" streams, best practice for concentrated amines is to segregate them to prevent the formation of hazardous quaternary ammonium salts or polymerization over time.
B. Container Selection
-
Preferred: HDPE (High-Density Polyethylene) or PP (Polypropylene). These resist high pH corrosion effectively.
-
Acceptable: Borosilicate Glass (Short-term only). Concentrated amines can etch glass over prolonged storage.
-
Prohibited: Aluminum or reactive metals.
The Disposal Workflow (Step-by-Step)
Workflow Visualization
The following decision tree outlines the logical flow for categorizing and disposing of this specific piperazine derivative.
Figure 1: Decision logic for assigning the correct waste stream based on the chemical's state and solvent matrix.
Detailed Protocol
-
Identification: Verify the container label matches the CAS 82919-92-4 .
-
pH Verification: If the waste is an aqueous mixture, use a pH strip. If pH > 12.5, it is legally "Corrosive" (D002).[1]
-
Labeling: Apply a hazardous waste label containing:
-
Full Chemical Name (No abbreviations).
-
Hazards: "Corrosive," "Toxic."
-
Date of Accumulation Start.
-
-
Bulking:
-
Scenario A (Pure): Place in a dedicated container for "Basic Organic Solids/Liquids."
-
Scenario B (In Solvent): If dissolved in methanol/ethanol, bulk into "Flammable Solvents" only if the concentration is <5%. If >5%, segregate as "Basic Flammable Waste" to prevent unexpected reactivity.
-
-
Manifesting: List as "Waste Corrosive Liquid, Basic, Organic, N.O.S. (Contains 1-(Cyclopropylmethyl)-3-methylpiperazine)."[7]
Spill Management & Emergency Response
Safety First: Do not attempt clean-up without Nitrile/Neoprene gloves, Safety Goggles, and a Lab Coat.
Figure 2: Sequential response protocol for laboratory-scale spills.
Critical Prohibition: Never wash this chemical down the sink. Piperazine derivatives are toxic to aquatic life and difficult for municipal water treatment plants to degrade completely.
Regulatory Compliance & Grounding
Compliance is not optional.[8] The procedures above are grounded in federal (RCRA) and global safety standards.
Key Regulatory Flags
-
RCRA (USA): Classified as D002 (Corrosive) if pH ≥ 12.5.
-
TSCA: Ensure the chemical is listed on your facility's active inventory if used for R&D (TSCA exemption applies only to R&D).
-
DOT (Transport):
-
UN Number: UN 3267 (Corrosive liquid, basic, organic, n.o.s.) or UN 2579 (Piperazine specific).
-
Class: 8
-
Packing Group: III
-
References
-
US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002). Retrieved from [Link]
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.fi [fishersci.fi]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 10xchem.com [10xchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
